1,2-Dichloroethane methylene chloride
Description
Significance and Research Context of 1,2-Dichloroethane (B1671644) (1,2-DCA) and Dichloromethane (B109758) (DCM)
The significance of 1,2-Dichloroethane and Dichloromethane in academic research is multifaceted, stemming from their extensive use as solvents and chemical intermediates, as well as their role as prevalent environmental contaminants. Dichloromethane, a C1 chlorohydrocarbon, is a highly effective solvent for a wide range of organic compounds, making it a staple in academic laboratories for tasks such as extractions and chromatography. acs.orgmdpi.com Its utility extends to industrial applications like the decaffeination of coffee and the manufacturing of pharmaceuticals and polymers. acs.orgresearchgate.netresearchgate.net
1,2-Dichloroethane, a C2 chlorinated hydrocarbon, is primarily significant as a key intermediate in large-scale chemical production. dcceew.gov.au Approximately 95% of the global production of 1,2-DCA is dedicated to the manufacturing of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). wikipedia.org In academic settings, it serves as a useful 'building block' reagent in the synthesis of various organic compounds, including ethylenediamine. wikipedia.org
The research context for both solvents is heavily influenced by their environmental impact. Widespread industrial use has led to significant contamination of soil and groundwater, making them two of the most frequently detected groundwater contaminants in the United States. rsc.orgresearchgate.net This has spurred a vast body of academic research focused on understanding their fate and transport in the environment, developing remediation technologies, and studying their toxicological effects. researchgate.netnih.gov Consequently, research on 1,2-DCA and DCM is often situated at the intersection of chemistry, environmental science, and toxicology.
Below are the physicochemical properties of 1,2-Dichloroethane and Dichloromethane:
Table 1: Physicochemical Properties of 1,2-Dichloroethane (1,2-DCA)
| Property | Value |
|---|---|
| CAS Number | 107-06-2 |
| Molecular Formula | C₂H₄Cl₂ |
| Molar Mass | 98.95 g·mol⁻¹ |
| Appearance | Colorless, oily liquid |
| Odor | Chloroform-like |
| Density | 1.253 g/cm³ |
| Melting Point | -35 °C |
| Boiling Point | 83.5 °C |
| Solubility in Water | 0.87 g/100 mL (20 °C) |
Table 2: Physicochemical Properties of Dichloromethane (DCM)
| Property | Value |
|---|---|
| CAS Number | 75-09-2 |
| Molecular Formula | CH₂Cl₂ |
| Molar Mass | 84.93 g·mol⁻¹ |
| Appearance | Colorless, volatile liquid |
| Odor | Sweet, chloroform-like |
| Density | 1.3266 g/cm³ (20 °C) |
| Melting Point | -96.7 °C |
| Boiling Point | 39.6 °C |
| Solubility in Water | Slightly soluble |
Historical Perspective of Scholarly Investigations on Chlorinated Solvents
The history of scholarly investigations into chlorinated solvents like 1,2-DCA and DCM is marked by a transition from celebrating their utility to confronting their environmental consequences. Dichloromethane was first prepared in 1840, but it was not until the 1920s and 1930s that chlorinated solvents saw widespread industrial use, particularly as degreasing agents. envchemgroup.comnih.govresearchgate.net For decades, their chemical stability and effectiveness were the primary focus of industrial and, to a lesser extent, academic interest.
A significant turning point in the scholarly investigation of these compounds occurred in the late 1970s and early 1980s. researchgate.net During this period, widespread contamination of groundwater by dissolved chlorinated solvents was discovered, catching the environmental and regulatory communities by surprise. researchgate.netresearchgate.net This discovery was a catalyst for a new era of research. Prior to this, both industry and environmental researchers had largely failed to anticipate the potential for these chemicals to contaminate groundwater resources. researchgate.net
The subsequent decades saw a surge in academic studies aimed at understanding the subsurface migration of these solvents. researchgate.net The development of advanced analytical methods, such as gas chromatography, was crucial for detecting low concentrations of these volatile organic compounds in water, enabling more detailed scholarly investigations. researchgate.net Early research focused on characterizing the extent of contamination, while later studies delved into the complex processes of their degradation and transport in various environmental matrices. The historical record shows that the scientific community's understanding of the full life cycle and environmental impact of chlorinated solvents evolved significantly, from a narrow industrial focus to a broad, interdisciplinary environmental research field. envchemgroup.com
Scope and Research Objectives for Advanced Studies of 1,2-DCA and DCM
The scope of advanced studies on 1,2-DCA and DCM is broad, encompassing environmental remediation, sustainable chemistry, and detailed toxicological investigation. A primary objective of current and future research is the development of more effective and environmentally friendly remediation technologies for contaminated sites. nih.gov This includes research into enhanced bioremediation, where microbial populations are stimulated to degrade these compounds, and the exploration of novel oxidation and reduction processes. nih.govmdpi.com
Another significant research objective is the development of safer alternatives to these solvents. researchgate.net Academic and industrial efforts are focused on identifying "greener" solvents that can match the performance of DCM in applications like chromatography and organic synthesis, without the associated health and environmental risks. mdpi.comresearchgate.netresearchgate.net This research is driven by increasing regulatory pressure and a growing emphasis on sustainable chemistry. acs.orgresearchgate.net
Further research is needed to fully understand the mechanisms of carcinogenicity and other health effects associated with these compounds. nih.gov Advanced studies are exploring the genetic variability in susceptibility to dichloromethane exposure and the specific roles of metabolic pathways in its toxicity. nih.gov For 1,2-dichloroethane, which is less studied than some other chlorinated solvents, there is a need for more comprehensive data to inform risk assessments. aiha.org Additionally, ongoing research aims to optimize the industrial processes that use these chemicals, such as the production of 1,2-dichloroethane via ethylene (B1197577) oxychlorination, to improve efficiency and minimize environmental release. researchgate.netresearchgate.net
Properties
Molecular Formula |
C3H6Cl4 |
|---|---|
Molecular Weight |
183.9 g/mol |
IUPAC Name |
1,2-dichloroethane;dichloromethane |
InChI |
InChI=1S/C2H4Cl2.CH2Cl2/c3-1-2-4;2-1-3/h1-2H2;1H2 |
InChI Key |
CUOMGDRCUPNBNC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)Cl.C(Cl)Cl |
Origin of Product |
United States |
Synthesis Pathways and Production Methodologies
Industrial Synthesis Routes for 1,2-DCA and DCM
The industrial production of 1,2-DCA and DCM relies on well-established chlorination reactions of simple hydrocarbon feedstocks. These processes are optimized for high volume and are often integrated into larger chemical production chains.
Chlorination of Ethylene (B1197577) for 1,2-DCA Production
Nearly 20 million tons of 1,2-dichloroethane (B1671644) are produced annually in the United States, Western Europe, and Japan. wikipedia.org The primary method for its synthesis is the direct chlorination of ethylene. This process is typically carried out in the liquid phase, with ethylene and chlorine reacting in the presence of a catalyst. valcogroup-valves.com Iron(III) chloride is a commonly used catalyst for this reaction. wikipedia.orgvalcogroup-valves.com The reaction can be conducted at low temperatures (20-70°C) or high temperatures (100-150°C). valcogroup-valves.com While the low-temperature process yields fewer by-products, the high-temperature method offers energy savings by utilizing the heat of reaction for the distillation of the 1,2-DCA product. valcogroup-valves.com
Table 1: Industrial Production Methods for 1,2-Dichloroethane (1,2-DCA)
| Production Method | Reactants | Catalyst | Temperature | Pressure | Key Features |
|---|---|---|---|---|---|
| Direct Chlorination (Low Temp) | Ethylene (C₂H₄) + Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | 20-70°C | - | Low by-product formation. valcogroup-valves.com |
| Direct Chlorination (High Temp) | Ethylene (C₂H₄) + Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | 100-150°C | 2-20 bar | Utilizes reaction heat for distillation, saving energy. valcogroup-valves.comgoogle.com |
| Oxychlorination | Ethylene (C₂H₄) + Hydrogen Chloride (HCl) + Oxygen (O₂) | Copper(II) chloride (CuCl₂) | 200-300°C | 4-6 bar | Recycles HCl from other processes, often in a fluidized bed reactor. wikipedia.orgvalcogroup-valves.com |
Chlorination of Methane (B114726) and Methyl Chloride for DCM Production
Dichloromethane (B109758) is produced industrially by the chlorination of methane or methyl chloride. wikipedia.org The direct chlorination of methane is the older method and involves reacting methane with chlorine gas at high temperatures, typically 400–500°C. wikipedia.orggoogle.com This process proceeds through a series of free-radical reactions, leading to a mixture of chlorinated methanes: methyl chloride (CH₃Cl), dichloromethane (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). wikipedia.orggoogle.comchempedia.info
A more predominant contemporary method involves a two-step process. nih.gov First, methanol (B129727) reacts with hydrogen chloride to produce methyl chloride. nih.gov The methyl chloride is then subsequently chlorinated to produce dichloromethane. nih.gov This second step is also a radical reaction, initiated thermally, photochemically, or with a chemical initiator, and it also produces more highly chlorinated compounds like chloroform and carbon tetrachloride as co-products. google.comnih.gov The final mixture of these compounds is then separated by distillation. wikipedia.org
Table 2: Industrial Production Methods for Dichloromethane (DCM)
| Production Method | Reactants | Temperature | Key Features |
|---|---|---|---|
| Direct Chlorination of Methane | Methane (CH₄) + Chlorine (Cl₂) | 400–500°C | High-temperature, non-selective radical reaction. wikipedia.orggoogle.com |
| Chlorination of Methyl Chloride | Methyl Chloride (CH₃Cl) + Chlorine (Cl₂) | - | Can be initiated thermally, photochemically, or catalytically. nih.gov |
Co-production Dynamics with Other Chlorinated Hydrocarbons
The production of 1,2-DCA and DCM is intrinsically linked to the synthesis of other chlorinated hydrocarbons. The chlorination of methane is inherently non-selective, resulting in a mixture of methyl chloride, dichloromethane, chloroform, and carbon tetrachloride, which must be separated. wikipedia.orgchempedia.info
The production of 1,2-DCA is a prime example of process integration in the chemical industry. Approximately 95% of 1,2-DCA is used to produce vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). wikipedia.org The thermal cracking of 1,2-DCA to VCM also produces hydrogen chloride (HCl) as a byproduct. wikipedia.orgvalcogroup-valves.com This HCl is then fed back into the oxychlorination process to react with ethylene and produce more 1,2-DCA. valcogroup-valves.com This integrated system, often called a "balanced process," efficiently utilizes raw materials and minimizes waste by internally recycling the HCl. valcogroup-valves.com
Emerging and Sustainable Synthetic Approaches
Research is ongoing to develop more sustainable and energy-efficient methods for producing and utilizing 1,2-DCA and DCM. These efforts focus on developing advanced catalysts that can operate at lower temperatures and offer higher selectivity.
Catalytic Dehydrochlorination of 1,2-DCA to Vinyl Chloride (VCM)
The conversion of 1,2-DCA to VCM is industrially performed via thermal dehydrochlorination (pyrolysis) at high temperatures of 480–530°C. oup.comrsc.org This energy-intensive process suffers from coke formation on reactor walls, which necessitates periodic shutdowns for decoking. oup.comnih.gov To overcome these drawbacks, extensive research has focused on catalytic dehydrochlorination to lower the reaction temperature and suppress coke formation. nih.gov
Various materials have been investigated as catalysts, including activated carbons, zeolites, and metal chlorides. oup.comnih.govrsc.org Nitrogen-doped activated carbon catalysts have shown particular promise, exhibiting high conversion of 1,2-DCA and stable activity at temperatures as low as 250°C. rsc.orgrsc.org Studies suggest that pyridinic and pyrrolic nitrogen sites within the carbon structure enhance the catalytic activity for dehydrochlorination at these lower temperatures. rsc.org Ionic liquids, specifically tetraalkylphosphonium chlorides, have also been identified as effective catalysts, achieving high conversion rates at 240°C with excellent selectivity, presenting a potential greener alternative to the industrial pyrolysis process. acs.org
Novel Catalytic Processes for 1,2-DCA and DCM Synthesis
The development of novel catalysts aims to improve the efficiency and selectivity of existing synthesis routes for 1,2-DCA and DCM. For 1,2-DCA production, research has explored improving the catalysts used in direct chlorination. Studies have investigated the interaction between the catalyst (FeCl₃) and promoters like sodium chloride (NaCl), finding that they can form complex species such as NaFeCl₄, which acts as the surface intermediate in the reaction. researchgate.net
For DCM synthesis, efforts are directed toward achieving more selective chlorination. Al-Ti mixed oxides prepared by sol-gel methods have been shown to be active catalysts for the selective dechlorination of dichloromethane to chloromethane (B1201357), with the catalyst's acidity playing a key role in its activity. researchgate.net Furthermore, research into the catalytic oxidation of DCM for treatment purposes has identified materials like MnCoOx nanoparticles supported on HZSM-5 zeolites, which show outstanding catalytic activity at relatively low temperatures (T90 at 215 °C). bohrium.com While focused on degradation, these studies into catalyst design and reaction mechanisms could inform the development of more selective synthesis pathways. bohrium.com
Green Chemistry Principles in Halogenated Solvent Production
The production of halogenated solvents, including 1,2-dichloroethane, is increasingly being scrutinized through the lens of green chemistry. Developed to promote more sustainable chemical processes, the 12 principles of green chemistry offer a framework to reduce the environmental and health impacts of chemical manufacturing. ftloscience.comacs.org Applying these principles to halogenated solvent production aims to mitigate hazards, reduce waste, and improve efficiency. mit.edu
Key principles relevant to halogenated solvent production include:
Waste Prevention : This foundational principle emphasizes preventing waste generation rather than treating it after it has been created. acs.org In solvent synthesis, this involves optimizing reactions to maximize yield and minimize byproducts. mit.edu
Atom Economy : This principle, developed by Barry Trost, seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Processes with high atom economy are more efficient and generate less waste.
Use of Less Hazardous Chemical Syntheses : This principle encourages the use of substances that pose little to no toxicity to human health and the environment. organic-chemistry.org This is particularly challenging for halogenated solvents, which often involve hazardous reagents like chlorine gas. Research focuses on finding alternative, safer reaction pathways.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. jctjournal.com Ironically, this principle applies to the production of the solvents themselves. The goal is to minimize the use of additional hazardous solvents during the manufacturing and purification stages. acs.orgjctjournal.com
Design for Energy Efficiency : Chemical processes should be designed to minimize energy requirements. mit.edu This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and using catalysts to lower reaction activation energies.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. mit.edu Catalysts are used in small amounts and can facilitate a reaction multiple times, which reduces waste and can improve reaction selectivity, a key factor in producing the desired isomer of a chlorinated solvent. ftloscience.com
The application of these principles is driving innovation in the chemical industry to develop more environmentally benign methods for producing essential halogenated solvents.
Reaction Mechanisms in Industrial Synthesis (e.g., Ethane (B1197151) Chlorination Pathways to 1,2-DCA)
The industrial synthesis of 1,2-dichloroethane (1,2-DCA) is primarily achieved through the chlorination of ethane. This process proceeds via a free-radical chain mechanism, typically initiated by heat or ultraviolet (UV) light. atlas.org The reaction involves a series of steps that lead to the substitution of hydrogen atoms on the ethane molecule with chlorine atoms. atlas.org
The mechanism is understood to occur in three main stages: initiation, propagation, and termination. gauthmath.com
Initiation : The reaction begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, either from heat or UV light. atlas.org
Equation : Cl₂ → 2 Cl• gauthmath.com
Propagation : This stage consists of a two-step cycle where the chlorine radical reacts with ethane to produce an ethyl radical, which then reacts with another chlorine molecule.
First Propagation Step : A chlorine radical abstracts a hydrogen atom from an ethane molecule, forming hydrogen chloride (HCl) and an ethyl radical (C₂H₅•). atlas.orggauthmath.com
Equation : C₂H₆ + Cl• → C₂H₅• + HCl gauthmath.com
Second Propagation Step : The newly formed ethyl radical reacts with a molecule of Cl₂, producing chloroethane (B1197429) (C₂H₅Cl) and regenerating a chlorine radical, which can then participate in another cycle. gauthmath.com
Equation : C₂H₅• + Cl₂ → C₂H₅Cl + Cl• gauthmath.com
Chloroethane is the first chlorinated product, but the reaction does not stop there. The chloroethane can undergo further chlorination as it is also susceptible to attack by chlorine radicals. nih.govresearchgate.net This subsequent chlorination leads to the formation of dichloroethane isomers.
Further Propagation : A chlorine radical abstracts a hydrogen from chloroethane, leading to a chloroethyl radical. This radical then reacts with Cl₂ to form dichloroethane.
C₂H₅Cl + Cl• → C₂H₄Cl• + HCl
C₂H₄Cl• + Cl₂ → C₂H₄Cl₂ + Cl•
This further chlorination can produce two isomers: 1,1-dichloroethane (B41102) and 1,2-dichloroethane. atlas.org Studies have shown that the formation rate of 1,1-dichloroethane can be approximately twice that of 1,2-dichloroethane under certain gas-phase conditions, indicating that the abstraction of a hydrogen atom from the carbon already bonded to a chlorine atom is favored. nih.gov The product distribution is governed by thermodynamic factors and the relative stability of the radical intermediates. researchgate.net The molar ratio of ethane to chlorine is a critical parameter; higher concentrations of chlorine promote further chlorination to dichloroethanes and other more highly chlorinated compounds. nih.govquora.com
Termination : The chain reaction is terminated when two radicals combine, removing the reactive species from the cycle. Several termination steps are possible:
2 Cl• → Cl₂ gauthmath.com
C₂H₅• + Cl• → C₂H₅Cl gauthmath.com
2 C₂H₅• → C₄H₁₀ (Butane)
The formation of various byproducts, including over-chlorinated ethanes (e.g., trichloroethane, tetrachloroethane) and elimination products like vinyl chloride, can occur, especially at higher temperatures. nih.gov Controlling reaction conditions such as temperature, pressure, and reactant ratios is crucial for maximizing the yield of the desired 1,2-dichloroethane product.
Table 2: Key Reactions in the Free-Radical Chlorination of Ethane
| Stage | Reaction | Description |
|---|---|---|
| Initiation | Cl₂ → 2 Cl• | Formation of chlorine radicals via UV light or heat. atlas.org |
| Propagation | C₂H₆ + Cl• → C₂H₅• + HCl | Formation of an ethyl radical. gauthmath.com |
| C₂H₅• + Cl₂ → C₂H₅Cl + Cl• | Formation of chloroethane and regeneration of a chlorine radical. gauthmath.com | |
| C₂H₅Cl + Cl• → C₂H₄Cl• + HCl | Formation of a chloroethyl radical. | |
| C₂H₄Cl• + Cl₂ → C₂H₄Cl₂ + Cl• | Formation of dichloroethane. | |
| Termination | 2 Cl• → Cl₂ | Recombination of two chlorine radicals. gauthmath.com |
Environmental Fate and Transport Dynamics
Atmospheric Chemistry and Degradation of 1,2-DCA and DCM
The atmospheric fate of 1,2-Dichloroethane (B1671644) (1,2-DCA) and Dichloromethane (B109758) (DCM) is primarily governed by their chemical reactivity, lifetime, and transport within the troposphere and stratosphere.
The persistence of 1,2-DCA in the atmosphere is defined by its atmospheric lifetime, which is estimated to be greater than five months, with a tropospheric lifetime of approximately 83 days. cdc.govcopernicus.orgresearchgate.net The primary mechanism for its removal from the atmosphere is through degradation by photochemically produced hydroxyl radicals (OH). cdc.gov The reaction with these radicals initiates the breakdown of 1,2-DCA, with a calculated half-life for this specific reaction of about 73 days. cdc.gov
Direct photolysis, the breakdown of a molecule by absorbing light, is not considered a significant atmospheric removal process for 1,2-DCA. cdc.govepa.gov Similarly, oxidation by ozone or nitrate (B79036) radicals is not a major degradation pathway. cdc.gov The atmospheric degradation of 1,2-DCA results in the formation of several products, including formyl chloride, chloroacetyl chloride, hydrogen chloride, chloroethanol, and ultimately carbon dioxide (CO2) and hydrogen chloride (HCl). cdc.govepa.gov
| Parameter | Value |
| Overall Atmospheric Lifetime | >5 months cdc.gov |
| Tropospheric Lifetime | ~83 days copernicus.orgresearchgate.net |
| Half-life (reaction with OH radicals) | ~73 days cdc.gov |
| Primary Degradation Mechanism | Reaction with hydroxyl radicals cdc.gov |
| Secondary Degradation Mechanisms | Not significant (Direct photolysis, oxidation by O3 or nitrate) cdc.govepa.gov |
| Degradation Products | Formyl chloride, Chloroacetyl chloride, Hydrogen chloride, Chloroethanol, CO2 cdc.govepa.gov |
Dichloromethane (DCM) is primarily removed from the troposphere through oxidation initiated by hydroxyl (OH) radicals, which are often referred to as the "detergent of the atmosphere" due to their high reactivity with most atmospheric chemicals. harvard.eduniwa.co.nz The atmospheric lifetime of DCM is approximately 0.4 years. chlorinated-solvents.eu
The oxidation process begins with the abstraction of a hydrogen atom from the DCM molecule by an OH radical. tandfonline.com This is followed by the addition of molecular oxygen to the resulting radical. This chain reaction leads to the formation of several products. tandfonline.com The major carbon-containing products are carbon dioxide (CO2) and carbon monoxide (CO), with some phosgene (B1210022) (COCl2) also being observed. tandfonline.com Formyl chloride is an intermediate product in this degradation pathway. tandfonline.com
| Parameter | Value/Description |
| Primary Removal Mechanism | Oxidation by hydroxyl (OH) radicals harvard.eduniwa.co.nz |
| Atmospheric Lifetime | ~0.4 years chlorinated-solvents.eu |
| Oxidation Products | Carbon dioxide (CO2), Carbon monoxide (CO), Phosgene (COCl2) tandfonline.com |
| Intermediate Product | Formyl chloride tandfonline.com |
Both 1,2-DCA and DCM are classified as Very Short-Lived Substances (VSLS) due to their relatively short atmospheric lifetimes of less than six months. copernicus.orgresearchgate.netchlorinated-solvents.eu While their short lifetimes limit the efficiency of their transport to the stratosphere, it does not entirely prevent it. copernicus.orgresearchgate.net The transport of these chlorinated compounds and their degradation products into the stratosphere is of concern as they can be a source of chlorine free radicals, which catalytically destroy ozone. copernicus.orgresearchgate.netiupac.org
The contribution of VSLS to the total amount of stratospheric chlorine has been increasing. The stratospheric chlorine input from VSLS, including 1,2-DCA and DCM, grew from 92.3 (± 5.0) parts per trillion (ppt) Cl in 2007 to 132.1 (± 8.9) ppt (B1677978) Cl in 2017. core.ac.uk Specifically for 1,2-DCA, its contribution to stratospheric chlorine is estimated to have risen from 8.2 (± 1.5) ppt Cl in 2002 to approximately 12.9 (± 2.4) ppt Cl in 2020. copernicus.orgresearchgate.net This has increased the relative contribution of VSLS to the total stratospheric chlorine budget from about 2% in 2000 to 3.4% in 2017. nih.gov
This increase in stratospheric chlorine from VSLS has a measurable impact on the ozone layer. Model simulations show that these compounds cause ozone reductions in the lower stratosphere, with more significant effects observed in the polar regions during springtime. researchgate.netcopernicus.orgcopernicus.org In 2020, 1,2-DCA was estimated to have caused an annually averaged ozone decrease in the lower stratosphere of up to 1%, with a more pronounced effect of up to 1.3% in the Southern Hemisphere during spring. researchgate.net The Ozone Depletion Potential (ODP) for DCM, a measure of its relative ability to destroy stratospheric ozone, has been calculated to be 0.0107. copernicus.org
| Compound Class | Stratospheric Impact | Key Data |
| 1,2-DCA & DCM | Classified as Very Short-Lived Substances (VSLS) copernicus.orgresearchgate.netchlorinated-solvents.eu | Transport to stratosphere is limited but not precluded copernicus.orgresearchgate.net |
| VSLS (in general) | Contribute to stratospheric chlorine and ozone depletion copernicus.orgresearchgate.netiupac.org | Stratospheric chlorine from VSLS increased from 92.3 ppt in 2007 to 132.1 ppt in 2017 core.ac.uk |
| 1,2-DCA | Increased contribution to stratospheric chlorine | From 8.2 ppt Cl in 2002 to 12.9 ppt Cl in 2020 copernicus.orgresearchgate.net |
| DCM | Has a calculated Ozone Depletion Potential (ODP) | 0.0107 copernicus.org |
The potential for a volatile organic compound (VOC) to contribute to the formation of ground-level ozone, a key component of photochemical smog, is an important aspect of its atmospheric chemistry. The reactivity of DCM is considered too low to be a significant factor in the generation of ground-level ozone. chlorinated-solvents.eu
The Photochemical Ozone Creation Potential (POCP) is a metric used to quantify this potential relative to a reference compound. DCM has a POCP value between 1 and 7, which is very low compared to a highly reactive compound like ethene, which has a POCP of 100. chlorinated-solvents.eu While the direct contribution of 1,2-DCA and DCM to ozone formation is minimal, their atmospheric degradation, initiated by hydroxyl radicals, is part of the complex cycle of photochemical reactions that can influence ozone concentrations. nih.gov The primary drivers of urban ozone formation are typically more reactive VOCs such as alkenes and aromatic hydrocarbons. researchgate.net
| Compound | Photochemical Ozone Creation Potential (POCP) | Significance |
| Dichloromethane (DCM) | 1 - 7 chlorinated-solvents.eu | Low reactivity; not a significant contributor to ground-level ozone formation. chlorinated-solvents.eu |
| Ethene (for comparison) | 100 chlorinated-solvents.eu | High reactivity; significant contributor. |
Aquatic and Terrestrial Environmental Behavior
When released into water or soil, the physical and chemical properties of 1,2-DCA and DCM dictate their movement and persistence.
A primary pathway for the removal of 1,2-DCA and DCM from aquatic environments is volatilization, the process of evaporating from the water surface into the atmosphere. cdc.govepa.gov For 1,2-DCA, the rate of this process is heavily influenced by the condition of the water body. cdc.gov In scenarios with vigorous water flow, volatilization is rapid. It is moderate in moderately flowing water and occurs relatively slowly in calm or quiescent water. cdc.gov The volatilization half-life for 1,2-DCA can range from several hours to as long as ten days. epa.gov This physical removal process is significantly faster than other potential aquatic fate processes like hydrolysis or photooxidation, making it the dominant removal mechanism from water. epa.gov
| Compound | Environmental Process | Controlling Factors | Rate / Half-Life |
| 1,2-Dichloroethane (1,2-DCA) | Volatilization from water | Water flow conditions (vigorous, moderate, quiescent) cdc.gov | Half-life of several hours to 10 days epa.gov |
Adsorption-Desorption Dynamics on Soil Grains and in Aquifers
The movement and persistence of 1,2-Dichloroethane and Methylene (B1212753) Chloride in the subsurface are significantly influenced by their interaction with soil particles and aquifer materials. This dynamic is largely governed by adsorption, the process by which a substance adheres to a surface, and desorption, the reverse process.
1,2-Dichloroethane (DCA): 1,2-Dichloroethane exhibits moderate to low adsorption to soil and sediment. tpsgc-pwgsc.gc.ca Its tendency to sorb is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which has measured values ranging from 1.28 to 1.62. cdc.gov This indicates a low affinity for binding to organic carbon in soil, suggesting that it will be relatively mobile. epa.gov Consequently, 1,2-DCA does not adsorb appreciably to soil, suspended solids, or sediments. canada.ca In soils with low organic matter, such as sandy soil, 1,2-DCA percolates rapidly. epa.govcanada.ca The process is influenced by soil composition; for instance, an experimental Koc of 33 was determined for silt loam. epa.gov Adsorption tends to be higher under acidic conditions, which enhances interactions with adsorption sites and hydrogen bonds. nih.govrsc.org
Methylene Chloride (DCM): Methylene chloride is expected to be highly mobile in soil. nih.gov When spilled on land, it attaches loosely to surface soil particles before moving into the air or groundwater. cdc.govcdc.gov This high mobility suggests that its adsorption to soil grains is weak, allowing it to be readily transported with flowing groundwater.
Persistence and Transport in Groundwater Systems
Once these compounds breach the subsurface and reach groundwater, their persistence and transport become critical factors in determining the extent of contamination.
1,2-Dichloroethane (DCA): Due to its physical properties, 1,2-DCA is mobile in groundwater. cdc.gov It leaches readily from soil into groundwater systems, where it can persist for long periods. canada.cawho.intepa.govwho.int Biodegradation is the primary degradation process for 1,2-DCA in water, although it occurs slowly. cdc.gov Some studies indicate little to no degradation by microbes, suggesting it can last for years in groundwater. epa.govdcceew.gov.au The half-life of 1,2-DCA in groundwater has a reported arithmetic mean of 270 days, with a range of 71 to 573 days. ca.gov Its moderate solubility allows it to dissolve and form large contaminant plumes. tpsgc-pwgsc.gc.ca Near sources like leaded gasoline releases, concentrations in groundwater can be significant. cdc.gov
Methylene Chloride (DCM): Methylene chloride can also move into groundwater from the soil. cdc.govcdc.gov Because volatilization is restricted in groundwater, concentrations of DCM are often higher there than in surface water. nih.gov It has been shown to disappear rapidly from groundwater, with biodegradation being an important removal process. nih.govinchem.orgecetoc.org However, it has been frequently detected in groundwater at hazardous waste sites, with concentrations ranging from 0 to 3,600 parts per billion (ppb). nih.gov The half-life for breakdown in water is estimated to be between 1 to 6 days. cdc.govcdc.gov
Influence of Natural Organic Matter (e.g., Fulvic Acid, Humic Acid) on Environmental Mobility
Natural organic matter (NOM), such as fulvic and humic acids, plays a dual role in the environmental mobility of these chlorinated solvents.
1,2-Dichloroethane (DCA): The interaction between 1,2-DCA and NOM is complex. When organic matter like fulvic acid (FA) and humic acid (HA) is present on the surface of soil grains, the adsorption of 1,2-DCA onto the soil increases. nih.govrsc.orgresearchgate.net However, when these organic acids are dissolved in the water phase within the porous media of an aquifer, they can associate with 1,2-DCA molecules. nih.gov This association reduces the adsorption of 1,2-DCA onto solid surfaces and, consequently, increases its transport and mobility in the aquifer. nih.govrsc.orgresearchgate.net This enhanced desorption can heighten the risk of 1,2-DCA contamination in groundwater if the eluent is not contained. nih.govrsc.orgresearchgate.net
Methylene Chloride (DCM): While specific research on the influence of fulvic and humic acids on methylene chloride mobility is less detailed in the provided sources, the general principles of contaminant transport suggest a similar dynamic. Dissolved organic matter in groundwater can increase the apparent solubility of hydrophobic organic compounds like DCM, thereby enhancing their mobility and transport within an aquifer.
Environmental Source Identification and Distribution Patterns
Anthropogenic Release Mechanisms (Industrial Effluents, Product Release, Waste Sites)
Human activities are the primary source of both 1,2-Dichloroethane and Methylene Chloride in the environment.
1,2-Dichloroethane (DCA): Major releases of 1,2-DCA stem from its manufacture, use, storage, and disposal. cdc.govnih.gov Historically and currently, its principal use is in the synthesis of vinyl chloride monomer. tpsgc-pwgsc.gc.cawho.int Other industrial applications include the manufacturing of various chlorinated solvents, its use as a solvent, and as a lead scavenger in gasoline (a use now discontinued (B1498344) in the U.S.). tpsgc-pwgsc.gc.cacdc.govepa.gov Industrial effluents are a significant source of release to water. canada.cawho.int Leaks from underground storage tanks, spills, and improper disposal at waste sites also contribute to soil and groundwater contamination. epa.govdelaware.gov Former consumer products like cleaning solutions, pesticides, adhesives, and paint removers also represent sources. tpsgc-pwgsc.gc.cadcceew.gov.au According to the Toxics Release Inventory (TRI), from 1987 to 1993, releases to water and land totaled over 455,000 lbs. epa.gov In 2021, estimated releases to the atmosphere from 51 domestic facilities were over 410,000 pounds, accounting for about 90% of total environmental releases. cdc.gov
Methylene Chloride (DCM): The majority of DCM in the environment results from industrial emissions. wikipedia.org More than 99% of atmospheric releases are from industrial and consumer uses. nih.govinchem.org It is widely used as an industrial solvent, a paint stripper, and in the manufacturing of pharmaceuticals, adhesives, and photographic film. cdc.govcdc.govysu.eduecolink.com Consumer products such as paint removers and aerosols are also major sources. nih.govcdc.govcdc.gov Industrial and municipal wastewater discharges, as well as leachates from landfills, release DCM into water. nih.gov Methylene chloride has been identified at a minimum of 882 National Priorities List (NPL) hazardous waste sites. cdc.govepa.gov
Natural Sources and Contributions (e.g., Seawater, Biomass Burning, Salt Lake Sediments)
While anthropogenic sources dominate, some natural emissions have been identified.
1,2-Dichloroethane (DCA): There are no known significant natural sources of 1,2-dichloroethane. tpsgc-pwgsc.gc.cacdc.govwho.intdcceew.gov.au However, some reports suggest it can be produced by volcanoes and forest fires. delaware.gov It may also be formed as a product of the anaerobic biodegradation of other chlorinated compounds like 1,1,2,2-tetrachloroethane. cdc.gov
Methylene Chloride (DCM): Natural sources of methylene chloride have been identified and include oceanic sources, macroalgae, wetlands, and volcanoes. wikipedia.org However, these contributions are minor compared to the volume released from industrial activities. wikipedia.org
Environmental Distribution in Air, Water, Soil, and Sediments
Once released, these volatile compounds partition into different environmental compartments.
1,2-Dichloroethane (DCA): The largest environmental releases of 1,2-DCA are to the air, where it is moderately persistent with an atmospheric lifetime of over 5 months. cdc.govwho.intcdc.gov Due to its persistence, it can be transported over long distances. epa.govdcceew.gov.au When released to water or soil, it is expected to volatilize rapidly into the atmosphere. cdc.govcdc.gov In water, its volatilization half-life can be as short as 28-29 minutes in stirred conditions. cdc.gov It has been detected in ambient air, surface water, groundwater, and drinking water. cdc.govnih.gov Concentrations are generally highest near industrial sources and hazardous waste sites. cdc.gov For example, at NPL sites, the median concentration in water was 18 µg/L and in soil was 3,300 µg/kg. cdc.gov
Methylene Chloride (DCM): Due to its high volatility, most DCM released to the environment partitions to the atmosphere. cdc.govcdc.govinchem.org Its atmospheric half-life is estimated to be between 53 and 127 days. cdc.govcdc.govysu.edu It has been identified in air, surface water, groundwater, soil, and sediment. nih.gov The primary route of exposure for the general population is through the inhalation of ambient air. nih.gov Background levels in air are typically less than 1 ppb, but can be higher in urban areas and near hazardous waste sites. cdc.gov In water, it is broken down slowly. cdc.govcdc.gov It has been detected in surface water, groundwater, and drinking water, with concentrations at some hazardous waste sites reaching averages of 68 ppb in surface water and 98 ppb in groundwater. nih.govcdc.gov
Data Tables
Table 1: Environmental Persistence and Mobility of 1,2-Dichloroethane
| Parameter | Value | Reference |
|---|---|---|
| Log Koc | 1.28–1.62 | cdc.gov |
| Groundwater Half-life | 71 to 573 days (Mean: 270 days) | ca.gov |
| Atmospheric Half-life | ~73 days | cdc.gov |
| Atmospheric Lifetime | >5 months | cdc.govcdc.gov |
| Water Volatilization Half-life (stirred) | 28–29 minutes | cdc.gov |
Table 2: Environmental Persistence and Mobility of Methylene Chloride
| Parameter | Value | Reference |
|---|---|---|
| Atmospheric Half-life | 53 to 127 days | cdc.govcdc.govysu.edu |
| Water Breakdown Half-life | 1 to 6 days | cdc.govcdc.gov |
| Mobility in Soil | High | nih.gov |
Table 3: Mentioned Chemical Compounds
| Common Name | Systematic Name | Other Names |
|---|---|---|
| 1,2-Dichloroethane | 1,2-Dichloroethane | Ethylene (B1197577) dichloride, DCA |
| Methylene Chloride | Dichloromethane | DCM |
| Fulvic Acid | Not Applicable | FA |
| Humic Acid | Not Applicable | HA |
| 1,1,2,2-Tetrachloroethane | 1,1,2,2-Tetrachloroethane | - |
| Vinyl Chloride | Chloroethene | Vinyl chloride monomer |
Biotransformation and Biodegradation Mechanisms
Microbial Degradation Pathways of 1,2-DCA and DCM
Microorganisms have evolved diverse and efficient mechanisms to utilize 1,2-DCA and DCM as sources of carbon and energy. These pathways are categorized based on the requirement for oxygen and involve specific enzymatic systems often encoded by distinct genetic elements.
Under aerobic conditions, the primary degradation pathway for 1,2-DCA is initiated by a hydrolytic dehalogenation step. nih.gov Several bacterial strains, including Ancylobacter aquaticus, can degrade 1,2-DCA by first converting it to 2-chloroethanol. researchgate.net This reaction is followed by oxidation to chloroacetaldehyde and subsequently to chloroacetate, which is then mineralized to glycolate. nih.govresearchgate.netresearchgate.net This sequence effectively removes the chlorine atoms and channels the carbon backbone into central metabolic pathways. nih.gov
For DCM, aerobic degradation is carried out efficiently by facultative methylotrophic bacteria. researchgate.net The initial step is catalyzed by a dichloromethane (B109758) dehalogenase in a glutathione (GSH)-dependent reaction, which produces S-chloromethyl glutathione. researchgate.net This intermediate is unstable and decomposes to yield formaldehyde (B43269), a key metabolite in methylotrophic growth. researchgate.net
Table 1: Aerobic Microbial Degradation Pathways
| Compound | Initial Step | Key Intermediates | Final Mineralized Product | References |
|---|---|---|---|---|
| 1,2-Dichloroethane (B1671644) (1,2-DCA) | Hydrolytic Dehalogenation | 2-Chloroethanol, Chloroacetaldehyde, Chloroacetate | Glycolate | nih.govresearchgate.netresearchgate.net |
| Methylene (B1212753) Chloride (DCM) | Glutathione (GSH)-dependent substitution | S-chloromethyl glutathione, Formaldehyde | Biomass, CO2 | researchgate.net |
In the absence of oxygen, 1,2-DCA is primarily degraded through reductive dechlorination. nih.gov Certain anaerobic bacteria, such as Dehalococcoides ethenogenes and some methanogens, can utilize 1,2-DCA as an electron acceptor. d-nb.infonih.gov The dominant mechanism is dihaloelimination, a process that removes both chlorine atoms simultaneously to form the non-toxic product ethene. nih.govd-nb.info
Anaerobic metabolism of DCM has been observed in mixed microbial cultures where it can serve as the sole energy source. nih.gov This process involves the fermentation of DCM, leading to the production of acetate, methane (B114726), chloride, and biomass. nih.gov
The microbial degradation of 1,2-DCA and DCM relies on a suite of specialized enzymes. The critical first step in the aerobic degradation of 1,2-DCA is catalyzed by haloalkane dehalogenase , which cleaves a carbon-halogen bond. nih.govresearchgate.netnih.gov Subsequent steps involve an alcohol dehydrogenase and an aldehyde dehydrogenase to oxidize the resulting alcohol. nih.govresearchgate.net The final dehalogenation of chloroacetate is performed by a haloacid dehalogenase . nih.govresearchgate.net In anaerobic pathways, reductive dehalogenases are key to the dihaloelimination of 1,2-DCA. nih.gov
For DCM, the key enzyme in the aerobic pathway is dichloromethane dehalogenase , which is a type of glutathione S-transferase (GST). researchgate.net
Table 2: Key Enzymes in Microbial Degradation
| Compound | Pathway | Enzyme | Function | References |
|---|---|---|---|---|
| 1,2-Dichloroethane (1,2-DCA) | Aerobic | Haloalkane Dehalogenase | Initial hydrolytic dehalogenation to 2-chloroethanol | nih.govresearchgate.net |
| Alcohol/Aldehyde Dehydrogenase | Oxidation of intermediates | nih.govresearchgate.net | ||
| Haloacid Dehalogenase | Dehalogenation of chloroacetate | nih.govresearchgate.net | ||
| Anaerobic | Reductive Dehalogenase | Reductive dihaloelimination to ethene | nih.gov | |
| Methylene Chloride (DCM) | Aerobic | Dichloromethane Dehalogenase (GST) | Initial glutathione-dependent conversion | researchgate.net |
The genetic information encoding these degradative enzymes can be located on either plasmids or the chromosome. In several 1,2-DCA-degrading bacteria, such as Xanthobacter autotrophicus GJ10, the gene for haloalkane dehalogenase (dhlA) is located on a large plasmid. nih.govnih.gov The gene for an aldehyde dehydrogenase involved in this pathway can also be plasmid-encoded, while the genes for alcohol dehydrogenase and haloacid dehalogenase are typically found on the chromosome. nih.govresearchgate.net
Similarly, the structural gene for dichloromethane dehalogenase (dcmA) is carried on large plasmids in most DCM-utilizing methylotrophic bacteria. researchgate.net The expression of this gene is often controlled by a regulatory gene, dcmR, which acts as a repressor. researchgate.net
Co-metabolism is a process where microorganisms degrade a compound from which they derive no energy, while growing on another substrate. 1,2-DCA can be degraded co-metabolically by butane-grown mixed cultures and in nitrifying biofilm reactors. ascelibrary.orgresearchgate.net In these systems, enzymes with broad substrate specificity, such as monooxygenases, fortuitously initiate the degradation of 1,2-DCA. ascelibrary.org
In anaerobic environments, mutualistic interactions within mixed cultures can facilitate degradation. For instance, in a culture degrading both DCM and chloromethane (B1201357), hydrogen gas produced during DCM degradation is consumed by the chloromethane-degrading bacteria, demonstrating a syntrophic relationship. nih.gov
Mammalian Metabolic Pathways (Mechanistic Biochemical Studies)
In mammals, 1,2-DCA and DCM are metabolized primarily in the liver via two principal pathways. These pathways involve either oxidation by the cytochrome P-450 system or conjugation with glutathione.
1,2-Dichloroethane (1,2-DCA): The metabolism of 1,2-DCA proceeds through two main routes:
Cytochrome P-450 (CYP) Pathway : This oxidative pathway transforms 1,2-DCA into 2-chloroethanol, which is then oxidized to 2-chloroacetaldehyde and further to 2-chloroacetic acid. researchgate.net
Glutathione S-transferase (GST) Pathway : This involves the direct conjugation of 1,2-DCA with glutathione (GSH), a reaction catalyzed by GSTs. researchgate.net
Methylene Chloride (DCM): DCM is also metabolized by two distinct pathways:
Cytochrome P-450 (CYP) Pathway : This is a high-affinity, low-capacity pathway mediated specifically by the enzyme CYP2E1. researchgate.net It oxidizes DCM to carbon monoxide (CO), which can then bind to hemoglobin. researchgate.netresearchgate.net
Glutathione S-transferase (GST) Pathway : This is a lower-affinity, higher-capacity pathway that conjugates DCM with GSH. researchgate.netnih.gov The specific isozyme involved is GSTT1-1. researchgate.net This pathway leads to the production of formaldehyde and ultimately carbon dioxide. researchgate.netresearchgate.net The tumorigenicity of DCM in some rodent studies has been correlated with the activity of this GST pathway. researchgate.netnih.gov
Table 3: Mammalian Metabolic Pathways for 1,2-DCA and DCM
| Compound | Pathway | Key Enzymes | Major Metabolites | References |
|---|---|---|---|---|
| 1,2-Dichloroethane (1,2-DCA) | Oxidation | Cytochrome P-450 (CYP) | 2-Chloroacetaldehyde, 2-Chloroacetic acid | researchgate.net |
| Conjugation | Glutathione S-transferase (GST) | GSH conjugates | researchgate.net | |
| Methylene Chloride (DCM) | Oxidation | Cytochrome P-450 (CYP2E1) | Carbon Monoxide (CO) | researchgate.netresearchgate.net |
| Conjugation | Glutathione S-transferase (GSTT1-1) | Formaldehyde, Carbon Dioxide | researchgate.netresearchgate.netnih.gov |
Cytochrome P450 Mediated Oxidative Transformation of 1,2-DCA and DCM (e.g., CYP2E1)
The initial and primary metabolic route for both 1,2-DCA and DCM at lower concentrations is oxidative transformation, predominantly catalyzed by the cytochrome P450 mixed-function oxidase (MFO) system. nih.gov Specifically, the CYP2E1 isozyme has been identified as a major catalyst in the oxidation of these compounds in both human and animal models. who.intnih.gov
For 1,2-DCA, the CYP-mediated oxidation leads to the formation of 2-chloroacetaldehyde, which is a highly reactive intermediate. nih.govresearchgate.net This is followed by further metabolism to 2-chloroethanol and 2-chloroacetic acid. nih.govnih.gov Studies in mice with enhanced CYP2E1 expression have shown an increased metabolism of 1,2-DCA to these reactive intermediates, leading to greater susceptibility to liver toxicity. nih.gov
In the case of DCM, the CYP2E1-mediated pathway oxidizes it to formyl chloride, an unstable intermediate that subsequently breaks down to produce carbon monoxide (CO) and carbon dioxide (CO2). cdc.govresearchgate.net The production of CO is a significant outcome of this pathway, as it can bind to hemoglobin to form carboxyhemoglobin (COHb), reducing the oxygen-carrying capacity of the blood. nih.gov This oxidative pathway is characterized as a high-affinity, low-capacity system, meaning it is the primary route at low exposure levels but can become saturated. nih.gov
Glutathione S-Transferase Conjugation Pathways for 1,2-DCA and DCM (e.g., GSTT1-1)
The second major pathway for the biotransformation of 1,2-DCA and DCM involves direct conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net This pathway is considered a lower-affinity, higher-capacity route and becomes more significant at higher exposure concentrations when the CYP450 pathway is saturated. nih.gov
For 1,2-DCA, direct conjugation with GSH is a critical step that can lead to the formation of reactive intermediates. nih.gov This pathway is thought to be a key contributor to the toxic nature of 1,2-DCA. nih.gov
The GST-mediated metabolism of DCM is particularly important in toxicology. The GSTT1-1 isozyme has been identified as the primary enzyme responsible for catalyzing the conjugation of DCM with GSH. ser.nl This reaction forms S-(chloromethyl)glutathione, which can then be further metabolized to formaldehyde, formic acid, and CO2. cdc.govresearchgate.net The formation of formaldehyde, a known carcinogen, via this pathway is believed to be a critical step in the carcinogenicity of DCM observed in mice. researchgate.net It is noteworthy that there is a genetic polymorphism for the GSTT1 gene in the human population, which may influence individual susceptibility to the toxic effects of DCM. ser.nl
Formation of Reactive Intermediates and Stable Metabolites (e.g., 2-chloroacetaldehyde, 2-chloroethanol, formaldehyde, formic acid, carbon monoxide)
The metabolism of 1,2-DCA and DCM results in the formation of a variety of reactive intermediates and more stable end-products. The specific metabolites formed are dependent on the dominant metabolic pathway.
Metabolism of 1,2-Dichloroethane: The oxidative pathway of 1,2-DCA metabolism, mediated by CYP450, generates several key metabolites. nih.gov The initial product, 2-chloroacetaldehyde, is a reactive aldehyde. wuffes.comnih.gov This can be further metabolized to 2-chloroethanol and 2-chloroacetic acid. nih.gov
Metabolism of Dichloromethane: The biotransformation of DCM yields a different set of metabolites. The CYP2E1 pathway is notable for its production of carbon monoxide (CO). cdc.govresearchgate.net Conversely, the GSTT1-1 pathway leads to the formation of formaldehyde and subsequently formic acid. cdc.govresearchgate.net Both pathways can ultimately produce carbon dioxide (CO2). nih.gov
Below is a table summarizing the key metabolites of 1,2-DCA and DCM and the primary pathway responsible for their formation.
| Parent Compound | Metabolic Pathway | Key Metabolites |
| 1,2-Dichloroethane (1,2-DCA) | Cytochrome P450 (CYP2E1) | 2-chloroacetaldehyde, 2-chloroethanol, 2-chloroacetic acid |
| Glutathione S-Transferase (GST) | Glutathione conjugates | |
| Dichloromethane (DCM) | Cytochrome P450 (CYP2E1) | Carbon monoxide (CO), Carbon dioxide (CO2) |
| Glutathione S-Transferase (GSTT1-1) | Formaldehyde, Formic acid, Carbon dioxide (CO2) |
Saturation Kinetics and Pathway Dominance at Varying Concentrations
The metabolism of both 1,2-DCA and DCM is characterized by saturation kinetics, which has significant implications for their toxicity at different exposure levels. The two primary metabolic pathways, CYP-mediated oxidation and GST-mediated conjugation, have different affinities and capacities for these substrates.
The CYP450 pathway is a high-affinity, low-capacity system. nih.gov This means that at low concentrations of 1,2-DCA and DCM, this oxidative pathway is the dominant route of metabolism. nih.gov However, as exposure concentrations increase, the enzymes of the CYP450 system become saturated. For 1,2-DCA, metabolic saturation appears to occur at inhalation concentrations of around 150 ppm in rats. nih.gov For DCM, the saturation of the CYP pathway occurs at airborne concentrations of approximately 200–500 ppm. nih.govcdc.gov
Once the CYP450 pathway is saturated, the GST conjugation pathway, which is a lower-affinity, higher-capacity system, becomes the predominant route of metabolism. nih.govnih.gov This shift in pathway dominance is crucial because the GST pathway for both compounds can lead to the formation of more toxic and carcinogenic reactive intermediates, such as those derived from glutathione conjugation of 1,2-DCA and formaldehyde from DCM. nih.govresearchgate.net This dose-dependent shift in metabolism helps to explain the non-linear dose-response relationships observed for the toxicity of these chemicals.
Distribution and Elimination of Metabolites in Experimental Animal Models
Following their formation, the metabolites of 1,2-DCA and DCM are distributed throughout the body and subsequently eliminated. Studies in experimental animal models have provided insights into the toxicokinetics of these metabolites.
1,2-Dichloroethane Metabolites: After absorption, 1,2-DCA is widely distributed in the body, with the highest concentrations of the parent compound found in adipose tissue in animal studies. who.int The metabolites of 1,2-DCA are also distributed to various tissues, including the liver, kidney, brain, and spleen. who.int The elimination of 1,2-DCA and its metabolites is relatively rapid, with excretion being largely complete within 48 hours of a single exposure. nih.gov In rats, the primary route of excretion for 1,2-DCA metabolites is through the urine, which can account for up to 85% of the metabolized dose. who.int The major urinary metabolites identified in rats are thiodiacetic acid and thiodiacetic acid sulfoxide. who.int
Dichloromethane Metabolites: Animal studies have shown that DCM and its metabolites are distributed to the liver, kidney, lungs, and brain. cdc.gov Following oral administration in mice, the highest concentrations of radio-labeled DCM were found in the liver, lung, and kidney. nih.gov The elimination of DCM and its metabolites occurs through multiple routes. Unchanged DCM is rapidly cleared from the body via exhalation. nih.gov The metabolites are also eliminated through exhalation, particularly carbon monoxide and carbon dioxide produced by the CYP450 pathway. nih.govnih.gov Other metabolites are excreted in the urine. nih.gov
The table below summarizes the distribution and elimination of metabolites in experimental animal models.
| Compound | Primary Distribution Sites of Metabolites | Primary Elimination Routes of Metabolites | Key Eliminated Metabolites |
| 1,2-Dichloroethane | Liver, Kidney, Brain, Spleen who.int | Urine who.int | Thiodiacetic acid, Thiodiacetic acid sulfoxide who.int |
| Dichloromethane | Liver, Kidney, Lungs, Brain nih.govcdc.gov | Exhalation, Urine nih.govnih.gov | Carbon monoxide, Carbon dioxide (exhaled); Other metabolites in urine nih.govnih.gov |
Advanced Analytical Methodologies for Trace Detection
Gas Chromatography-Based Techniques
Gas chromatography (GC) is a cornerstone for the analysis of volatile compounds. thermofisher.com When coupled with various sensitive detectors, it provides robust and reliable methods for the separation and quantification of 1,2-Dichloroethane (B1671644) and Methylene (B1212753) Chloride from complex matrices.
Gas chromatography with an electron capture detector (GC-ECD) is an extremely sensitive technique for detecting electronegative compounds, particularly those containing halogens. measurlabs.com The ECD operates by using a radioactive source (typically Nickel-63) to emit beta particles, creating a steady current of free electrons in the detector. scioninstruments.com When halogenated compounds like 1,2-Dichloroethane or Methylene Chloride pass through the detector, they capture these electrons, causing a measurable drop in the current which is proportional to the analyte's concentration. measurlabs.comscioninstruments.com
This high sensitivity makes GC-ECD ideal for trace-level environmental analysis, such as screening for organochlorinated pesticides and polychlorinated biphenyls (PCBs). measurlabs.com While its high selectivity limits its application to electronegative compounds, its sensitivity can be up to 1,000 times greater than that of a Flame Ionization Detector (FID). measurlabs.com For instance, trace analysis of impurities in high-purity Methylene Chloride has demonstrated that GC-ECD can achieve consistent analyte recovery of over 98%. fishersci.cathermofisher.com
Gas chromatography with a flame ionization detector (GC-FID) is a widely used and reliable method for determining the presence of 1,2-Dichloroethane and Methylene Chloride in various samples, including biological materials and workplace air. cdc.govnih.govpublisso.de The FID detector works by pyrolyzing the analytes as they elute from the GC column in a hydrogen-air flame, producing ions that generate a measurable current.
GC-FID is frequently combined with headspace sampling for the analysis of residual solvents in pharmaceutical products, as outlined in United States Pharmacopeia (USP) method <467>. thermofisher.comgcms.cz This technique is suitable for quantifying volatile organic compounds with good thermal stability. thermofisher.com For the analysis of 1,2-Dichloroethane in aqueous solutions, headspace GC-FID is employed with quantification achieved through standard addition for accuracy. fao.org The method has demonstrated a limit of quantification of 0.2 µg/g for 1,2-Dichloroethane in a 1 g sample. fao.org
| Analyte | Matrix | Method | Sample Detection Limit | Reference |
|---|---|---|---|---|
| Methylene Chloride | Blood | Headspace GC/FID | 0.022 ppm | nih.gov |
| Methylene Chloride | Adipose Tissue | Headspace GC/FID | 1.6 ppm | nih.gov |
| 1,2-Dichloroethane | Aqueous Solution (1g sample) | Headspace GC/FID | 0.2 µg/g | fao.org |
For unequivocal identification and precise measurement, gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method. cdc.gov This technique combines the superior separation capabilities of GC with the detailed molecular information provided by MS. As analytes elute from the GC column, they are ionized and fragmented in the mass spectrometer, creating a unique mass spectrum that acts as a chemical fingerprint.
GC-MS is used for the trace analysis of 1,2-Dichloroethane and Methylene Chloride in air, drinking water, and biological samples. publisso.deepa.govpublisso.de In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ion fragments characteristic of the target analytes, significantly enhancing sensitivity and reducing background interference. publisso.de This approach allows for the determination of Methylene Chloride and other volatile chlorides in polymer-grade ethylene (B1197577) and propylene with a lower limit of quantitation of 0.02 ppm. antpedia.com For workplace air monitoring, a method involving thermal desorption followed by GC-MS has a relative limit of quantification for 1,2-Dichloroethane of 0.009 mg/m³ for a 1.2 L air sample. publisso.de
Headspace gas chromatography (HS-GC) is a preferred technique for analyzing volatile organic compounds (VOCs) in solid or liquid samples. thermofisher.com The method involves placing the sample in a sealed vial and heating it to allow volatile analytes to partition into the gas phase (the headspace) above the sample. cdc.gov A portion of this vapor is then injected into the GC system for analysis. This sample preparation technique is advantageous as it avoids injecting non-volatile matrix components that could contaminate the GC system. cdc.gov
HS-GC, typically coupled with FID or MS, is the standard for analyzing residual solvents like 1,2-Dichloroethane and Methylene Chloride in pharmaceuticals, as specified by USP <467>. gcms.czthermofisher.comchromatographyonline.com It is also widely used for determining these compounds in biological matrices such as blood and urine. nih.govpublisso.de For instance, a static headspace GC-MS method can simultaneously identify and quantify multiple Class 1 and Class 2 residual solvents, including Methylene Chloride. chromatographyonline.com The technique has been validated for determining seven different chlorinated hydrocarbons, including 1,2-Dichloroethane and Methylene Chloride, in blood samples. publisso.de
| Analyte | Matrix | Method | Sample Detection Limit | Percent Recovery | Reference |
|---|---|---|---|---|---|
| Methylene Chloride | Blood | Headspace GC/FID | 0.022 ppm | 49.8% | nih.gov |
| Methylene Chloride | Urine | Headspace GC/MS | 0.5 ppb | 95% | nih.gov |
| 1,2-Dichloroethane | Blood | Headspace GC-MS | - | - | publisso.de |
A novel and highly sensitive method has been developed for the ultra-trace analysis of 1,2-Dichloroethane in air. oup.comresearchgate.net This technique utilizes sample enrichment on an adsorbent trap followed by analysis with a micromachined gas chromatograph (µGC) equipped with a differential mobility detector (DMD). oup.com The DMD provides an orthogonal detection mechanism based on ion mobility, which significantly enhances selectivity compared to conventional detectors. oup.comresearchgate.net
This advanced system demonstrates markedly improved sensitivity and selectivity over traditional GC-FID or GC-ECD methods. oup.comresearchgate.net The enrichment step concentrates the analyte from a large volume of air, enabling a practical detection limit of 0.7 parts-per-billion (ppb) (v/v) for 1,2-Dichloroethane. oup.comresearchgate.net The entire analysis can be completed in under 10 minutes with a short-term precision of less than 6%. researchgate.net The system also includes an on-board micro thermal conductivity detector (µTCD) that can detect 1,2-Dichloroethane at levels as low as 15 ppb, providing a secondary means of confirmation. oup.comresearchgate.net
| Analyte | Method | Detector | Detection Limit (v/v) | Linear Range (v/v) | Reference |
|---|---|---|---|---|---|
| 1,2-Dichloroethane | Sample Enrichment-µGC | DMD | 0.7 ppb | 0.7 ppb - 36.4 ppb | oup.comresearchgate.net |
| 1,2-Dichloroethane | Sample Enrichment-µGC | µTCD | 15 ppb | 14.6 ppb - 200 ppb | oup.comresearchgate.net |
Other Spectroscopic and Chromatographic Methods (e.g., Direct Ultraviolet/Infrared Spectroscopy for Air)
Beyond gas chromatography, direct spectroscopic methods can be employed for the real-time analysis of 1,2-Dichloroethane and Methylene Chloride in air. Infrared (IR) spectroscopy, in particular, is a powerful tool for analyzing VOCs. mtsu.edu
Organic compounds absorb infrared radiation at specific frequencies corresponding to the vibrations of their molecular bonds. mtsu.edu Both 1,2-Dichloroethane and Methylene Chloride have characteristic carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds that produce distinct absorption bands in the IR spectrum. docbrown.info The C-H stretching vibrations typically occur in the 2900-3080 cm⁻¹ spectral region, while the C-Cl stretching vibrations for compounds like 1,2-Dichloroethane are found in the 800-580 cm⁻¹ range. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a unique pattern of complex vibrations that can be used for positive identification. docbrown.info Fourier Transform Infrared (FTIR) spectroscopy offers advantages of high speed and the ability to analyze multiple components simultaneously, with detection limits reaching parts-per-billion levels. mtsu.edu
Method Validation and Performance Characteristics (e.g., Detection Limits, Precision, Selectivity, Linearity)
The accurate quantification of 1,2-Dichloroethane (DCA) and methylene chloride (dichloromethane) at trace levels is crucial for environmental monitoring and human health risk assessment. Validation of analytical methods ensures that the data generated are reliable and fit for purpose. Key performance characteristics, including detection limits, precision, selectivity, and linearity, are established through rigorous testing of methodologies, predominantly based on gas chromatography (GC). nih.govgmpinsiders.comscispace.com
Detection Limits: The method detection limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. For 1,2-DCA and methylene chloride, MDLs vary significantly depending on the sample matrix (air, water, soil), sample preparation technique (e.g., purge-and-trap, thermal desorption), and the detector used. ysi.comnih.gov For instance, GC coupled with an electrolytic conductivity detector (ELCD) or a mass spectrometer (MS) can achieve detection limits in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range for water samples. nih.govnih.gov EPA Method 524.2, a purge-and-trap GC/MS method for volatile organic compounds (VOCs) in water, can detect methylene chloride at levels as low as 1.0 ppb, with high-resolution systems pushing this to the 0.03–0.09 ppb range. nih.gov A novel technique combining sample enrichment with micromachined GC and differential mobility detection (DMD) has demonstrated a detection limit of 0.7 ppb (v/v) for 1,2-DCA in air. researchgate.net
Precision: Precision measures the degree of agreement among independent measurements of the same sample, typically expressed as the standard deviation or relative standard deviation (RSD). Analytical methods for these compounds must demonstrate high precision to ensure reproducibility. For example, a validated method for 1,2-DCA in workplace air using GC-MS showed an expanded uncertainty of 20-21%, reflecting high precision across its measurement range. publisso.de Similarly, OSHA methods for methylene chloride have demonstrated precision at the 95% confidence level to be within ±12.1% for samples collected in high humidity conditions. osha.gov
Selectivity: Selectivity is the ability of a method to distinguish the target analyte from other components in the sample matrix. gmpinsiders.comscispace.com This is particularly important in complex environmental samples where numerous other volatile organic compounds may be present. The use of mass spectrometry (MS) as a detector provides excellent selectivity due to its ability to identify compounds based on their unique mass spectra. nih.govepa.gov Methods like EPA 624.1 utilize GC/MS to ensure that reported concentrations are unequivocally from the target analytes by separating them chromatographically and confirming their identity spectrally. paragonlaboratories.com
Linearity: Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com A linear response is typically evaluated by analyzing a series of standards of known concentrations and is often confirmed if the coefficient of determination (R²) from a linear regression is greater than 0.99. A study on the analysis of 1,2-DCA in air achieved a correlation coefficient of 0.9988 over a concentration range of 0.7 ppb to 36.4 ppb (v/v), indicating excellent linearity. researchgate.net
The following table summarizes performance characteristics for various analytical methods used for the detection of 1,2-Dichloroethane and Methylene Chloride.
| Compound | Method | Matrix | Detection Limit | Precision (%RSD or equivalent) | Linearity (R²) |
| Methylene Chloride | EPA 524.2 (GC/MS) | Water | 1.0 ppb | Method criteria met | >0.99 |
| Methylene Chloride | HRGC/ELCD | Water | 0.01–0.05 ppb | 28% | Not specified |
| Methylene Chloride | NIOSH 1005 (GC-FID) | Air | 2,900 ppb | 7.3% (Overall) | Not specified |
| 1,2-Dichloroethane | GC-MS (Thermal Desorption) | Air | 0.009 mg/m³ | 20-21% (Expanded Uncertainty) | Linear over range |
| 1,2-Dichloroethane | µGC-DMD (Sample Enrichment) | Air | 0.7 ppb (v/v) | <6% | 0.9988 |
| 1,2-Dichloroethane | EPA 524.2 (GC/MS) | Drinking Water | Not specified | Method criteria met | >0.99 |
Isotopic Analysis for Source Apportionment and Environmental Cycling (e.g., Stable Carbon Isotope Signatures)
Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for investigating the sources and fate of contaminants like 1,2-dichloroethane and methylene chloride in the environment. unt.eduosti.gov This methodology focuses on measuring the ratio of stable isotopes (e.g., ¹³C to ¹²C) within the contaminant molecules themselves. enviro.wiki The resulting isotopic signature, expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to an international standard, can provide definitive evidence of degradation processes and help differentiate between multiple contamination sources. enviro.wikiwikipedia.org
Source Apportionment: Chlorinated solvents from different manufacturers can sometimes exhibit distinct δ¹³C values due to variations in manufacturing processes and starting materials. researchgate.net This allows CSIA to be used as a forensic tool to distinguish between different sources of contamination at a site. enviro.wiki By comparing the isotopic signature of the contaminants in different locations (e.g., groundwater wells), it is possible to delineate plumes originating from separate spills or industrial sources. unt.eduenviro.wiki
Environmental Cycling and Degradation: The primary utility of CSIA in environmental studies is its ability to track transformation and degradation processes. unt.edu Biological and abiotic degradation pathways preferentially break down molecules containing the lighter isotope (¹²C) at a faster rate than those with the heavier isotope (¹³C). acs.org This phenomenon, known as kinetic isotope fractionation, leads to a progressive enrichment of the heavier isotope in the remaining, undegraded contaminant pool. unt.eduacs.org
By measuring the shift in the δ¹³C value of a contaminant along a groundwater flow path, scientists can confirm that biodegradation is occurring and even quantify its extent. enviro.wikiacs.org Different degradation pathways often have characteristic isotope enrichment factors (ε), which describe the magnitude of the fractionation effect. acs.orgnih.gov For 1,2-dichloroethane, distinct fractionation patterns have been identified for different microbial degradation pathways:
Oxidative degradation: This pathway results in a relatively small carbon isotope fractionation (εbulk value of -3.5 ± 0.1‰). acs.orgnih.gov
Reductive dechlorination (Sɴ2 reaction): This anaerobic pathway shows a much larger fractionation effect, with εbulk values around -31.9 ± 0.7‰. acs.orgnih.gov
Dichloroelimination: The dichloroelimination of 1,2-DCA by Dehalococcoides strains also results in significant fractionation, with reported εC values of -29.0 ± 3.0‰ to -30.8 ± 1.3‰. nih.gov
This significant difference allows researchers to use dual-isotope plots (e.g., δ¹³C vs. δ³⁷Cl) to reliably identify the specific degradation mechanism active at a contaminated site. acs.orgnih.gov Such information is invaluable for evaluating the effectiveness of natural attenuation and for designing and monitoring remediation strategies. unt.eduosti.gov
Chemical Reactivity and Transformation Mechanisms
Hydrolysis Reactions of DCM in Aqueous Systems
Under hydrothermal conditions, the hydrolysis of methylene (B1212753) chloride is a first-order reaction with respect to the concentration of CH₂Cl₂. acs.orgacs.orgresearchgate.net The reaction rate constant shows a distinct temperature dependence; it increases steadily as the temperature rises but experiences a significant drop above the critical temperature of water (374°C). mit.edumit.eduacs.orgresearchgate.net
The kinetic behavior observed in subcritical conditions is consistent with a bimolecular nucleophilic substitution (SN₂) mechanism. acs.orgresearchgate.netnii.ac.jp In this mechanism, a water molecule acts as a nucleophile, attacking the carbon atom of the dichloromethane (B109758) molecule and displacing a chloride ion. This process is influenced by the polar nature of water in its subcritical state, which facilitates the stabilization of the polar transition state. mit.eduresearchgate.net
Table 1: Effect of Temperature on DCM Hydrolysis Rate Constant
This interactive table illustrates the general trend of the rate constant for DCM hydrolysis as a function of temperature, based on descriptions from research findings. Specific values can vary based on experimental conditions.
| Temperature (°C) | Pressure (bar) | Rate Constant Trend | State of Water |
|---|---|---|---|
| 100 - 374 | ~250 | Increases with temperature | Subcritical |
The properties of water as a solvent change dramatically as it transitions from subcritical to supercritical conditions, and this has a profound effect on the hydrolysis rate of DCM. mit.edumit.edu The most critical property in this context is the dielectric constant. acs.orgresearchgate.net
In the subcritical region, water is a polar solvent with a high dielectric constant. researchgate.net This polarity is crucial for an SN₂ reaction, as it helps to solvate the ions and stabilize the polar transition state, thereby facilitating the reaction. researchgate.net As the temperature approaches and surpasses the critical point, the density of water decreases, the hydrogen bonding network is disrupted, and consequently, the dielectric constant drops abruptly. acs.orgresearchgate.netresearchgate.net Water behaves more like a non-polar solvent in the supercritical region. mit.eduresearchgate.net This sudden decrease in polarity and the dielectric constant leads to a sharp reduction in the hydrolysis rate constant, as the non-polar environment is less favorable for the polar SN₂ transition state. acs.orgresearchgate.net This phenomenon explains the observed local maximum in the reaction rate below the critical temperature, followed by a local minimum just above it. mit.edumit.edu
The presence of salts can also influence the kinetics of DCM hydrolysis. Studies have shown that the addition of sodium chloride (NaCl) can cause a relatively small increase in the reaction rate constant at temperatures below the critical point, such as at 360°C. acs.orgacs.orgresearchgate.netnii.ac.jp For instance, in the presence of 0.1 mol dm⁻³ NaCl, the hydrolysis rate was observed to increase by approximately 25%. acs.orgacs.org This "salt effect" is consistent with a polar hydrolysis reaction mechanism. researchgate.net The increased ionic strength of the solution can further stabilize the polar transition state of the SN₂ reaction, leading to a modest acceleration of the hydrolysis rate. researchgate.net
Table 2: Effect of NaCl on DCM Hydrolysis Rate at 360 °C
This table shows the observed increase in the reaction rate constant for DCM hydrolysis with the addition of NaCl.
| NaCl Concentration (mol dm⁻³) | Approximate Increase in Rate Constant |
|---|---|
| 0.0 | 0% (Baseline) |
Catalytic Transformations
1,2-Dichloroethane (B1671644) (1,2-DCA) can be transformed into valuable chemical feedstocks like ethylene (B1197577) and ethane (B1197151) through catalytic processes. These transformations typically involve the removal of chlorine atoms from the 1,2-DCA molecule.
Catalytic hydrodechlorination is an effective method for the transformation of 1,2-DCA. In this process, 1,2-DCA reacts with hydrogen over a metal catalyst, leading to the cleavage of carbon-chlorine bonds and the formation of hydrocarbons and HCl. The primary products of this reaction are typically ethylene and ethane, with the selectivity depending heavily on the catalyst and reaction conditions. core.ac.uk
For example, using zero-valent copper nanoparticles in the presence of sodium borohydride (B1222165) as a reducing agent, over 80% of 1,2-DCA can be degraded. nih.gov The main products of this degradation are ethane (accounting for 79% of the transformed 1,2-DCA) and ethylene (accounting for ~1.5%). nih.gov Bimetallic catalysts, such as Pt-Cu supported on silica, have also been studied for this reaction. core.ac.uk The selectivity of these catalysts can be tuned; catalysts with larger platinum ensembles tend to favor the production of ethane, while those with very small, isolated platinum sites are highly selective towards ethylene. core.ac.uk Similarly, palladium-based catalysts, such as Pd/γ-Al₂O₃, can also facilitate the hydrodechlorination of 1,2-DCA to ethylene and ethane. researchgate.net
Another pathway is catalytic dehydrochlorination, where 1,2-DCA is converted to vinyl chloride and HCl. This is a major industrial process for producing vinyl chloride monomer (VCM), the precursor to PVC. google.comacs.org This reaction can be carried out at temperatures between 350 to 600°C. google.com
Metal chlorides have been investigated as catalysts for the transformation of 1,2-DCA. Specifically, ruthenium(III) chloride (RuCl₃), gold(III) chloride (AuCl₃), and barium chloride (BaCl₂) have been studied for their catalytic activity in the exchange reaction between 1,2-dichloroethane and acetylene (B1199291) to produce vinyl chloride monomer (VCM). scite.ai
Density functional theory (DFT) calculations and experimental studies on these metal chloride catalysts support a reaction pathway involving an acetylene-DCE complex. scite.ai The analysis of the energy profile for this reaction indicates that the formation of the second VCM molecule is the rate-determining step. scite.ai
Reactivity with Solid Acids (e.g., Alumina (B75360), Silica-Alumina) and Formation of Byproducts (e.g., Methyl Chloride)
The interaction of 1,2-dichloroethane and methylene chloride with solid acid catalysts like alumina (Al₂O₃) and silica-alumina (SiO₂-Al₂O₃) induces a range of chemical transformations, leading to various byproducts. The nature of these reactions and the products formed are highly dependent on the specific compound and the reaction conditions.
1,2-Dichloroethane:
Over solid acid catalysts, 1,2-dichloroethane primarily undergoes elimination and dehydrochlorination reactions. The acidic sites on the surface of alumina and silica-alumina facilitate the removal of a hydrogen atom and a chlorine atom from adjacent carbons, a process known as dehydrochlorination, to yield vinyl chloride. google.com This reaction is of significant industrial importance. Further reactions can lead to the formation of other byproducts. For instance, in the presence of hydrogen and a suitable catalyst, hydrodechlorination can occur, breaking the carbon-chlorine bonds.
Studies on the dehydrochlorination of similar compounds, such as 1,2-dichloropropane (B32752) over silica-alumina, show that the reaction proceeds via a nucleophilic substitution by a surface oxide species, followed by an E1 elimination of an alkoxide intermediate. njit.edu The catalyst's activity can decrease over time due to coking or poisoning of the active sites. njit.edu In the context of catalytic oxidation over Pt/Al₂O₃, 1,2-dichloroethane can be converted to carbon dioxide, hydrogen chloride, and chlorine gas, with the catalyst significantly lowering the required reaction temperature. researchgate.net
Methylene Chloride (Dichloromethane):
Methylene chloride's reactivity with solid acids like silica-modified alumina has been investigated, particularly in the context of catalytic oxidation. In these processes, methylene chloride is converted into less harmful substances. The major byproducts observed during the oxidation of dichloromethane over silica-modified alumina catalysts include carbon monoxide (CO), formaldehyde (B43269) (CH₂O), and methyl chloride (CH₃Cl). copernicus.orgdoubtnut.com The addition of a noble metal like platinum to the catalyst can improve the selectivity of the reaction, favoring the formation of carbon dioxide, water, and hydrogen chloride over more toxic byproducts. copernicus.orgdoubtnut.com
The acidity of the catalyst plays a crucial role. For instance, metal chlorides, which act as Lewis acids, are used to modify alumina to enhance its catalytic activity in reactions like the synthesis of methyl chloride from methanol (B129727) and HCl. harvard.edu While not a direct reaction of methylene chloride, this demonstrates the role of Lewis acidity on alumina surfaces in chlorination and dechlorination reactions.
Table 1: Byproducts from Reactions of 1,2-Dichloroethane and Methylene Chloride with Solid Acids
| Compound | Catalyst/Condition | Major Byproducts |
|---|---|---|
| 1,2-Dichloroethane | Silica-Alumina | Vinyl Chloride |
| Pt/Al₂O₃ with Ozone | Carbon Dioxide, Hydrogen Chloride, Chlorine | |
| Methylene Chloride | Silica-Modified Alumina | Carbon Monoxide, Formaldehyde, Methyl Chloride |
| Pt/Silica-Modified Alumina | Carbon Dioxide, Water, Hydrogen Chloride |
Radical Mechanisms in Specific Chemical Reactions
Radical reactions are fundamental to the transformation of 1,2-dichloroethane and methylene chloride, particularly in processes like chlorination, which proceed via a free-radical chain mechanism. This mechanism typically involves three key stages: initiation, propagation, and termination. rsc.orgscispace.com
1,2-Dichloroethane:
The radical chlorination of 1,2-dichloroethane can be initiated by thermal or photochemical means to produce chlorine radicals (Cl•). nist.gov These highly reactive radicals then abstract a hydrogen atom from 1,2-dichloroethane, forming a 1,2-dichloroethyl radical (•CHClCH₂Cl) and hydrogen chloride (HCl). This radical can then react with a chlorine molecule (Cl₂) to produce 1,1,2-trichloroethane (B165190) and another chlorine radical, which continues the chain reaction. nist.gov The reaction of 1,2-dichloroethane with chlorine radicals produced by a laser has been studied, highlighting the quantum yield of this process. rsc.org Furthermore, radicals of 1,2-dichloroethane generated by γ-irradiation in aqueous solutions can undergo nucleophilic substitution. quora.com
Methylene Chloride (Dichloromethane):
Methylene chloride is an intermediate in the free-radical chlorination of methane (B114726). purdue.edu The process is initiated by the homolytic cleavage of chlorine molecules into chlorine radicals. acs.orgresearchgate.net In the propagation steps, a chlorine radical abstracts a hydrogen atom from a chloromethane (B1201357) (like methyl chloride or methylene chloride) to form HCl and a chlorinated methyl radical. This radical then reacts with a chlorine molecule to form a more highly chlorinated methane and a new chlorine radical. google.comrsc.org
For methylene chloride specifically, a chlorine radical can abstract one of its hydrogen atoms to form a dichloromethyl radical (•CHCl₂). This radical can then react with Cl₂ to form trichloromethane (chloroform) and another chlorine radical. This process can continue until carbon tetrachloride (CCl₄) is formed. purdue.edu The termination steps of this chain reaction involve the combination of any two radicals to form a stable molecule, for example, two chlorine radicals forming a chlorine molecule, or a dichloromethyl radical and a chlorine radical combining. researchgate.net
Table 2: Key Steps in the Radical Chlorination of Methylene Chloride
| Stage | Reaction Example | Description |
|---|---|---|
| Initiation | Cl₂ + energy → 2 Cl• | A chlorine molecule is broken down into two chlorine radicals by heat or UV light. |
| Propagation | CH₂Cl₂ + Cl• → •CHCl₂ + HCl | A chlorine radical abstracts a hydrogen atom from methylene chloride. |
| •CHCl₂ + Cl₂ → CHCl₃ + Cl• | The dichloromethyl radical reacts with a chlorine molecule to form chloroform (B151607) and a new chlorine radical. | |
| Termination | 2 Cl• → Cl₂ | Two chlorine radicals combine to form a chlorine molecule. |
| •CHCl₂ + Cl• → CHCl₃ | A dichloromethyl radical and a chlorine radical combine to form chloroform. |
Reactions with Other Atmospheric and Environmental Constituents (e.g., Nitrogen Dioxide, Hydroxyl Radicals)
In the atmosphere, 1,2-dichloroethane and methylene chloride are primarily degraded by reaction with hydroxyl radicals (•OH) during the daytime. harvard.edu Reactions with other atmospheric species like nitrogen dioxide (NO₂) can also contribute to their transformation.
1,2-Dichloroethane:
Methylene Chloride (Dichloromethane):
The atmospheric degradation of methylene chloride is also initiated by reaction with hydroxyl radicals. This reaction involves the abstraction of a hydrogen atom to form a dichloromethyl radical (•CHCl₂). This radical then reacts with oxygen to form a dichloromethylperoxy radical (CHCl₂O₂•), which can subsequently react, often with nitric oxide (NO), leading to the formation of phosgene (B1210022) (COCl₂) and other products.
Gas-phase reactions between chloromethanes, including methylene chloride, and nitrogen dioxide have been studied at elevated temperatures. rsc.org In the atmosphere, nitrogen dioxide is a key species in photochemical smog and can influence the fate of chlorinated hydrocarbons through complex reaction cycles. epa.gov For instance, the reaction of hydroxyl radicals with nitrogen dioxide is a significant atmospheric process that forms nitric acid. researchgate.net The presence of NOx can influence the product distribution from the oxidation of chlorinated compounds initiated by hydroxyl radicals. nih.gov
Table 3: Atmospheric Reactions of 1,2-Dichloroethane and Methylene Chloride
| Compound | Reactant | Primary Reaction Type | Key Products/Intermediates |
|---|---|---|---|
| 1,2-Dichloroethane | Hydroxyl Radical (•OH) | Hydrogen Abstraction | 1,2-dichloroethyl radical |
| Methylene Chloride | Hydroxyl Radical (•OH) | Hydrogen Abstraction | Dichloromethyl radical, Phosgene |
| Nitrogen Dioxide (NO₂) | Complex, influences overall chemistry | Plays a role in subsequent radical reactions |
Environmental Remediation and Treatment Technologies
Biological Remediation Approaches
Biological remediation leverages the metabolic processes of microorganisms to degrade or transform contaminants into less harmful substances. This approach is often considered a cost-effective and environmentally friendly option for site cleanup.
Both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions can be utilized for the bioremediation of 1,2-DCA and DCM.
Under aerobic conditions , microorganisms can use oxygen to metabolize these chlorinated compounds. For 1,2-DCA, aerobic biodegradation can lead to its complete removal, with studies showing that it can be used as the primary substrate by certain bacteria. nih.gov A field-scale study demonstrated that inducing aerobic conditions in an anaerobic aquifer by injecting air resulted in a greater than 99% reduction in the dissolved mass of 1,2-DCA. researchgate.netnih.gov Similarly, aerobic water treatment has been shown to achieve up to 99% removal of DCM. nih.govresearchgate.net In this process, contaminants are converted into carbon dioxide, water, and microbial cell mass. clu-in.org
Anaerobic bioremediation is also a viable strategy, particularly for chlorinated compounds. For 1,2-DCA, anaerobic biodegradation involves reductive dechlorination, where the compound is used as an electron acceptor. usgs.gov This process can lead to the formation of intermediates like chloroethane (B1197429), vinyl chloride, and ethene. nih.gov For DCM, anaerobic pathways can involve either oxidation or fermentation. asm.orgnih.gov Some anaerobic microbes can completely dechlorinate chloroform (B151607) to DCM and then further biodegrade DCM. asm.org Studies have reported up to 95% removal of DCM through anaerobic water treatment. nih.govresearchgate.net Integrated anaerobic-aerobic biodegradation processes have also been explored, demonstrating the complete degradation of a mixture of volatile organic compounds, including DCM. nih.govresearchgate.net
| Condition | 1,2-Dichloroethane (B1671644) (1,2-DCA) | Dichloromethane (B109758) (DCM) | Reported Removal Efficiency |
|---|---|---|---|
| Aerobic | Can be used as a primary substrate. nih.gov Leads to complete removal. nih.gov | Effective removal through conversion to CO2 and water. clu-in.org | >99% for 1,2-DCA researchgate.netnih.gov, up to 99% for DCM. nih.govresearchgate.net |
| Anaerobic | Degraded via reductive dechlorination to intermediates like ethene. nih.gov | Degraded via oxidation or fermentation pathways. asm.orgnih.gov | Complete removal of 1,2-DCA is possible nih.gov, up to 95% for DCM. nih.govresearchgate.net |
To improve the efficiency and rate of biodegradation, enhanced bioremediation techniques are often employed. These methods involve stimulating the native microbial populations (biostimulation) or introducing specialized microorganisms to a contaminated site (bioaugmentation).
Biostimulation often involves the addition of co-substrates or nutrients. For the anaerobic degradation of 1,2-DCA, various substrates such as lactate (B86563), acetate, formate, butyrate, ethanol, and glucose have been tested to provide a source of hydrogen, which acts as an electron donor. researchgate.net Molasses and other slow-release substrates have also been successfully used. nih.govresearchgate.net In some cases, sodium lactate has been identified as a suitable electron donor for the anaerobic biodegradation of 1,2-DCA. mdpi.com
Bioaugmentation involves the use of microbial consortia, which are mixtures of different microbial species that work together to degrade contaminants. Several microbial consortia have been developed that are capable of degrading 1,2-DCA under anaerobic conditions, breaking it down to non-chlorinated end-products like ethene and ethane (B1197151). usgs.gov For instance, the "West Branch Consortia" (WBC-1 and WBC-2) were developed from wetland sediment and demonstrated rapid and complete reductive dechlorination of 1,2-DCA. usgs.govusgs.gov Anodophilic microbial consortia enriched in microbial fuel cells have also shown effective degradation of 1,2-DCA, with removal rates of up to 102 mg per liter per day. nih.govcapes.gov.br For DCM, bioaugmentation with cultures containing Dehalobacter species has been shown to be effective for anaerobic degradation. scholaris.ca
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are chemical treatment methods that involve the generation of highly reactive radicals, such as hydroxyl radicals, to destroy organic pollutants.
Supercritical water oxidation (SCWO) is an AOP that operates at temperatures and pressures above the critical point of water (374 °C and 218 atm). wikipedia.orgenviro.wiki Under these conditions, water acts as a nonpolar solvent, making organic compounds and oxygen highly soluble. wikipedia.orgepa.gov This allows for a rapid and complete oxidation reaction, converting organic waste into carbon dioxide, water, and mineral acids or salts. epa.gov
SCWO is particularly effective for the destruction of recalcitrant and hazardous wastes, including chlorinated hydrocarbons like 1,2-DCA and DCM. wikipedia.org The process is very rapid, with typical reaction times of 5-10 seconds, and achieves high destruction efficiencies (>99%). enviro.wiki For dichloromethane, experimental studies have shown that SCWO involves a reaction with water as the initial step, producing hydrochloric acid and formaldehyde (B43269), which are then further oxidized to carbon monoxide and carbon dioxide. epa.govmit.edu A cascade process combining hydrolysis and SCWO has been proposed for the complete destruction of dichloromethane. scilit.com
| Parameter | Description |
|---|---|
| Principle | Oxidation of organic compounds in water above its critical point (374 °C, 218 atm). wikipedia.orgenviro.wiki |
| Mechanism | Organic compounds and oxygen become highly soluble, leading to rapid and complete oxidation. epa.gov |
| Efficiency | High destruction efficiencies (>99%) for chlorinated hydrocarbons. enviro.wiki |
| Reaction Time | Very rapid, typically in the order of 5-10 seconds. enviro.wiki |
| End Products | Primarily carbon dioxide, water, and mineral acids (e.g., HCl). epa.gov |
Adsorption-Based Removal Technologies for Water and Soil Contamination
Adsorption is a physical process where contaminants adhere to the surface of a solid material, known as an adsorbent. This technology is widely used for the removal of organic pollutants from water and soil.
Granular activated carbon (GAC) is a common adsorbent used for the removal of both 1,2-DCA and DCM from wastewater. cdc.govarviatechnology.com Adsorption onto GAC can be highly effective, with reported process efficiencies of around 90% for DCM. nih.govresearchgate.net The porous structure of GAC provides a large surface area for the adsorption of organic molecules. arviatechnology.com However, a drawback of this method is the need for periodic replacement or regeneration of the spent carbon. cdc.govarviatechnology.com
For soil contamination, the adsorption of 1,2-DCA is influenced by factors such as the presence of organic matter and pH. The presence of fulvic and humic acids on soil surfaces can increase the adsorption of 1,2-DCA. rsc.orgresearchgate.net Acidic conditions tend to enhance adsorption, while basic conditions reduce it. rsc.orgnih.gov Other materials, such as molecular sieves, have also been investigated for the adsorptive removal of water from dichloromethane. acs.org
Physical Treatment Methods (e.g., Volatilization and Capture from Water)
Physical treatment methods separate contaminants from a medium without necessarily destroying them. For volatile organic compounds like 1,2-DCA and DCM, volatilization is a key physical process.
Air stripping is a common physical treatment method that enhances the volatilization of contaminants from water. cdc.gov In this process, contaminated water is brought into contact with a flow of air, which strips the volatile compounds from the water phase and transfers them to the air phase. Air stripping can be very effective, with removal efficiencies of up to 99% reported for DCM. nih.govresearchgate.net
Once volatilized, the contaminants in the air stream must be captured and treated to prevent their release into the atmosphere. This can be achieved using technologies like vapor-phase carbon adsorption. It is important to note that while methods like aeration and boiling can remove these compounds from water, they can also result in the direct transfer of the contaminant to the air if not properly managed. cdc.gov The natural volatilization of 1,2-DCA from surface water can have a half-life ranging from several hours to 10 days. epa.gov
Computational Chemistry and Modeling in Halogenated Hydrocarbon Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the chemical and physical properties of 1,2-dichloroethane (B1671644) and methylene (B1212753) chloride.
DFT calculations have been instrumental in understanding the catalytic dechlorination of 1,2-dichloroethane. Studies have predicted two primary reaction pathways for the dechlorination of 1,2-dichloroethane to ethylene (B1197577) on bimetallic catalysts like Cu-Pt. pleiades.online The first is a stepwise mechanism involving the sequential elimination of chlorine atoms, while the second is a direct, one-stage elimination of both chlorine atoms. pleiades.online On Cu-Pt catalysts, the stepwise process is more probable. pleiades.online The rate-limiting step in this process is the dissociation of the first carbon-chlorine bond. researchgate.net
DFT has also been used to investigate the 1,2-dichloroethane-acetylene exchange reaction for vinyl chloride production over various metal chloride catalysts. mdpi.com These calculations, combined with experimental data, have helped in identifying the most favorable reaction pathway and understanding the role of adsorption energies in catalytic activity. mdpi.com For instance, the adsorption sequence of the reactants on the catalyst surface is a crucial determinant of the reaction pathway. mdpi.com
The table below summarizes key findings from DFT studies on the catalytic reactions of 1,2-dichloroethane.
Table 1: DFT Insights into Catalytic Reactions of 1,2-Dichloroethane
| Catalyst System | Reaction | Key Findings |
| Cu-Pt | Dechlorination to ethylene | Two possible pathways: stepwise and direct. The stepwise mechanism is more probable. pleiades.online |
| RuCl₃, AuCl₃, BaCl₂ | Exchange reaction with acetylene (B1199291) | The acetylene-DCE complex pathway is favored. The formation of the second vinyl chloride monomer is the rate-determining step. mdpi.com |
The behavior of halogenated hydrocarbons in aqueous environments, particularly under hydrothermal conditions, is of significant interest for waste treatment applications. DFT, in combination with other modeling techniques, has been used to understand the effects of water as a solvent on the hydrolysis of methylene chloride. mit.eduarxiv.org
Under sub- and supercritical water conditions, the hydrolysis rate of methylene chloride shows non-Arrhenius behavior, with a local maximum rate below the critical temperature of water and a local minimum just above it. mit.edu This is attributed to the changing properties of water as a solvent, shifting from polar in the subcritical region to nonpolar in the supercritical region. mit.edu Computational models that treat water as a dielectric continuum, corrected with ab initio calculations, have successfully explained these experimental observations by showing an increase in the activation energy as the dielectric constant of water decreases. mit.eduarxiv.orgarxiv.org
Microkinetic Modeling for Complex Reaction Systems
Microkinetic modeling is a powerful tool for analyzing complex reaction networks by considering individual elementary reaction steps. This approach has been applied to the oxychlorination of ethylene to 1,2-dichloroethane, a key industrial process. A detailed kinetic model involving nine chemical reactions and twelve species, including major byproducts, has been developed and validated against experimental data. researchgate.net This model, with its nineteen adaptive rate constants, can accurately predict the yield of 1,2-dichloroethane under various process conditions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., for environmental fate predictions)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. ecetoc.org These models are valuable for predicting the properties of chemicals when experimental data is scarce. dmu.dk
For chlorinated alkanes, QSAR models have been developed to predict properties like the energy of the lowest unoccupied molecular orbital (ELUMO), which is related to their reactivity and degradation potential. nih.gov One such model for chlorinated alkanes uses the number of chlorine atoms, the number of carbon atoms, and the energy of the highest occupied molecular orbital (EHOMO) as descriptors. nih.gov The number of chlorine atoms was found to be the most significant contributor to the ELUMO. nih.gov The development and validation of robust QSAR models are crucial for their reliable application in environmental risk assessment. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling for Distribution and Metabolism Kinetics
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. mdpi.compurdue.edu PBPK models are constructed using physiological parameters of the organism and chemical-specific data. epa.gov They are particularly useful for extrapolating toxicity data between species and exposure routes. epa.gov
PBPK models have been extensively developed and applied for both 1,2-dichloroethane and methylene chloride. nih.govdtic.mil For 1,2-dichloroethane, PBPK models have been used to extrapolate the results of oral toxicity studies to inhalation exposure scenarios. nih.gov These models help in determining equivalent exposure concentrations across different routes by using internal dose metrics, such as the total amount of metabolized compound. nih.gov
For methylene chloride, PBPK models have been crucial in understanding its metabolism and in risk assessment. berkeley.edu Methylene chloride is metabolized via two main pathways: a saturable cytochrome P450 (P450) pathway and a glutathione S-transferase (GST) pathway. oup.com PBPK models have been developed to describe the kinetics of both pathways and to predict the formation of metabolites, such as carbon monoxide, which can lead to the formation of carboxyhemoglobin. berkeley.eduoup.com These models have been used to set acute exposure guideline levels (AEGLs) by accounting for the different toxicity endpoints at various exposure durations. oup.comresearchgate.net PBPK modeling coupled with Monte Carlo simulations has also been used to investigate the effects of age and prior exposure on the pharmacokinetics of methylene chloride in mice. nih.gov
The table below presents a summary of key applications of PBPK modeling for 1,2-dichloroethane and methylene chloride.
Table 2: Applications of PBPK Modeling for 1,2-Dichloroethane and Methylene Chloride
| Compound | Application | Key Findings |
| 1,2-Dichloroethane | Route-to-route extrapolation (oral to inhalation) | The choice of internal dose metric significantly influences the equivalent inhalation exposure concentration. nih.gov |
| Methylene Chloride | Risk assessment and setting of acute exposure guideline levels (AEGLs) | PBPK models can account for saturable metabolism, genetic polymorphisms, and the formation of toxic metabolites like carboxyhemoglobin. oup.comresearchgate.net |
| Methylene Chloride | Investigation of age and prior exposure effects | Age and prior exposure can cause significant changes in the disposition and metabolism of methylene chloride. nih.gov |
Sustainable Alternatives and Green Chemistry Initiatives
Development and Evaluation of Safer Solvent Alternatives for DCM and 1,2-DCA
The development of safer solvent alternatives is a cornerstone of green chemistry, aiming to replace hazardous substances with less toxic and more environmentally benign options. wjarr.com For both DCM and 1,2-DCA, a range of alternative solvents have been identified and evaluated for various applications, from laboratory-scale reactions to industrial processes. usc.eduharvard.edu
Key considerations in the evaluation of these alternatives include not only their performance in specific applications but also their own safety and environmental profiles to avoid "regrettable substitutions," where one hazardous chemical is replaced with another that poses similar or new risks. harvard.eduacs.org Factors such as polarity, solubility, boiling point, flash point, and toxicity are all crucial in determining the suitability of a replacement. usc.eduacs.org
Several solvent selection guides have been developed by academic and industrial consortia to aid chemists in choosing more sustainable options. acs.orgresearchgate.net These guides often categorize solvents based on their safety, health, and environmental impacts. acs.org
Table 1: Selected Safer Alternatives to Methylene (B1212753) Chloride (DCM) and 1,2-Dichloroethane (B1671644) (1,2-DCA)
| Original Solvent | Application | Safer Alternative(s) | Key Considerations |
|---|---|---|---|
| Methylene Chloride (DCM) | Chromatography | Ethyl acetate/Heptane, Ethyl acetate/Ethanol mixtures usc.edusigmaaldrich.com | Polarity and elution strength need to be matched to the specific separation. sigmaaldrich.com |
| Methylene Chloride (DCM) | Extractions | Ethyl acetate, Methyl tert-butyl ether (MTBE), Toluene, 2-Methyltetrahydrofuran (2-MeTHF) usc.eduupenn.edu | The choice of solvent depends on the solubility of the target compound and immiscibility with the other phase. acs.org |
| Methylene Chloride (DCM) | General Reactions | Ethyl acetate, Dimethyl carbonate, Dihydrolevoglucosenone (Cyrene) acs.org | The alternative must be inert under reaction conditions and provide adequate solubility for reactants. acs.org |
Implementation of Green Chemistry Principles in Chemical Synthesis and Industrial Processes
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The replacement of chlorinated solvents like DCM and 1,2-DCA is a direct application of several of these principles.
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. acs.org By choosing safer solvents, the generation of hazardous solvent waste is minimized.
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. yale.edu This principle is the primary driver for finding alternatives to DCM and 1,2-DCA.
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com This extends to the solvents used in their synthesis.
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu Many green solvents are bio-based, derived from renewable resources. alcimed.com
The implementation of these principles involves a holistic approach to process design, considering not just the immediate chemical transformation but also the entire lifecycle of all materials used. nih.govrjpn.org This can include adopting solvent-free reaction conditions, using catalytic processes to improve efficiency, and designing processes that are more energy-efficient. nih.gov
Case Studies of DCM and 1,2-DCA Substitution in Specific Chemical Applications
The transition away from chlorinated solvents is evident in various sectors, particularly in the pharmaceutical industry, which has been a significant user of DCM. researchgate.netmetatechinsights.com
Pharmaceutical Process Chemistry:
In the synthesis of active pharmaceutical ingredients (APIs), DCM has traditionally been used in a variety of reactions and purification steps. encyclopedia.pub However, due to regulatory pressures and a commitment to green chemistry, many pharmaceutical companies have successfully replaced DCM in their processes. researchgate.net
For example, in the synthesis of the antidepressant bupropion hydrochloride, a process that traditionally used DCM and N-methylpyrrolidinone (NMP) was redeveloped to use ethyl acetate and the bio-based solvent Cyrene. acs.org This substitution not only replaced hazardous solvents but also significantly reduced the amount of waste generated. acs.org
Another area of focus has been in column chromatography for the purification of APIs. nih.gov Blends of ethyl acetate and ethanol, or heptane and ethyl acetate, have been shown to be effective replacements for DCM/methanol (B129727) mixtures in many applications, offering comparable or even improved separation performance. nih.govmdpi.com
Extractions:
Liquid-liquid extraction is a common laboratory and industrial procedure where DCM has been a solvent of choice due to its ability to dissolve a wide range of organic compounds and its immiscibility with water. acs.org However, safer alternatives are now widely used. For instance, 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has emerged as a viable replacement for DCM in many extraction processes. usc.edu
Policy and Regulatory Frameworks Influencing Research and Industrial Practices for Chlorinated Solvents
Governmental regulations have been a major driving force in the move away from chlorinated solvents. rand.org In the United States, the Environmental Protection Agency (EPA) has taken significant action under the Toxic Substances Control Act (TSCA). ucsf.edu
In April 2024, the EPA issued a final rule determining that DCM poses an unreasonable risk to human health, leading to a ban on most of its consumer and commercial uses. ucsf.eduuab.edu While laboratory use is still permitted under a Workplace Chemical Protection Program (WCPP), the new regulations impose much stricter exposure limits, encouraging laboratories to seek alternatives. ucsf.edunorthwestern.edu The EPA is also reviewing other chlorinated solvents, including 1,2-dichloroethane, which may face similar restrictions in the future. ucsf.edu
In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation also plays a crucial role in managing the risks associated with hazardous substances, including chlorinated solvents. chlorinated-solvents.euacs.org These regulatory actions send a clear signal to the industry about the need to transition to safer alternatives.
These frameworks not only restrict the use of hazardous solvents but also incentivize research and development into greener alternatives by creating a market for safer and more sustainable chemical products and processes. rand.org
Table 2: Key Regulatory Actions and Their Impact on Chlorinated Solvent Use
| Regulation/Policy | Agency/Body | Key Provisions Affecting Chlorinated Solvents | Impact on Industry and Research |
|---|---|---|---|
| Toxic Substances Control Act (TSCA) Final Rule on Methylene Chloride | U.S. Environmental Protection Agency (EPA) | Bans most consumer and commercial uses of DCM; establishes a Workplace Chemical Protection Program (WCPP) with strict exposure limits for remaining uses. ucsf.eduuab.edu | Drives substitution of DCM in a wide range of applications and increases the compliance burden for continued use, promoting the adoption of safer alternatives. northwestern.edu |
| Resource Conservation and Recovery Act (RCRA) | U.S. Environmental Protection Agency (EPA) | Regulates the disposal of hazardous wastes, including those containing chlorinated solvents. rand.orgp2infohouse.org | Increases the cost and complexity of waste disposal, encouraging waste minimization and the use of less hazardous solvents. rand.org |
Future Directions and Research Gaps in Halogenated Solvent Chemistry
Elucidation of Remaining Complex Reaction Mechanisms and Pathways
A fundamental research imperative is the complete elucidation of the complex reaction mechanisms governing the formation, transformation, and degradation of 1,2-dichloroethane (B1671644) and methylene (B1212753) chloride. While significant progress has been made, critical knowledge gaps remain that hinder the development of highly selective synthesis and efficient degradation technologies.
For 1,2-dichloroethane, a primary production route is the chlorination of ethane (B1197151). Recent studies have highlighted that gas-phase chlorine-radical-mediated pathways are pivotal in determining product selectivity and the formation of competing byproducts through dehydrochlorination. nih.gov A key observation is that the rate of chlorination steps is independent of the alkane concentration, underscoring the dominant role of chlorine radicals in the rate-determining steps. nih.gov However, the precise interplay of these radical reactions, especially at high temperatures where further chlorination and decomposition occur, is not fully understood. nih.gov Future research must focus on mapping these intricate radical-mediated networks to devise strategies that can suppress undesired side reactions. Furthermore, the dehydrochlorination of DCE on catalyst surfaces, such as the differing mechanisms on Lewis acid sites of γ-Al2O3 versus Brønsted acid sites of zeolites, requires more detailed investigation to prevent catalyst deactivation and control product outcomes like vinyl chloride oligomerization. researchgate.net
Regarding methylene chloride, a significant area of uncertainty lies in its metabolic pathways and the resulting toxicological implications. It is metabolized through two main routes: an oxidative pathway mediated by the cytochrome P-450 (CYP450) system and a glutathione S-transferase (GST)-dependent pathway. researchgate.netresearchgate.net The GST pathway, which leads to the formation of formaldehyde (B43269), is considered the key activation pathway for its carcinogenic effects. nih.govresearchgate.net There remain significant gaps in understanding the specifics of DNA adduct formation and gene mutations in target tissues in vivo. researchgate.net Elucidating why different species (e.g., mice vs. hamsters) exhibit varied susceptibility to MC-induced carcinogenicity is a critical research goal, likely tied to differences in the activity of these metabolic pathways. nih.gov A deeper understanding of these mechanisms at a molecular level is essential for accurate human health risk assessment.
Innovations in Catalytic Systems for Sustainable Synthesis and Degradation
The development of innovative catalytic systems is central to improving the sustainability of processes involving halogenated solvents. Research is increasingly focused on catalysts that offer higher efficiency, selectivity, and environmental benignity for both the synthesis and degradation of these compounds. alliedacademies.orgresearchgate.net
For the synthesis of 1,2-dichloroethane, the ethylene (B1197577) oxychlorination process, typically using CuCl₂/γ-Al₂O₃ catalysts, is a well-established industrial method. researchgate.netpolimi.it Future research is geared towards enhancing these systems. A primary goal is to improve temperature control to prevent catalyst deactivation via the sublimation of copper chlorides and to minimize the formation of byproducts like ethyl chloride and 1,1,2-trichloroethane (B165190). polimi.it Innovations in reactor engineering, such as optimizing fluidized-bed reactors, and the development of more stable and durable heterogeneous catalysts are key areas of focus. alliedacademies.orgresearchgate.net The ultimate aim is to create "green catalysis" systems that may use earth-abundant, non-toxic alternatives to traditional transition metal catalysts and operate under milder, less energy-intensive conditions. alliedacademies.org
On the degradation front, there is a significant push to develop advanced catalytic methods to remediate contamination by DCE and MC. Traditional disposal methods are often insufficient, prompting research into processes like catalytic oxidation, reduction, and hydrodechlorination. Innovations in photocatalysis and electrocatalysis, which can harness solar or electrical energy, show promise for transforming these compounds into less harmful substances. researchgate.net For example, recent work has demonstrated the potential of 3D-printed anode electrodes coated with copper nanoparticles for the efficient electrochemical degradation of organic pollutants. mdpi.com Future research will likely focus on designing highly selective catalysts that can break the carbon-halogen bond efficiently while avoiding the formation of more toxic intermediates. researchgate.net
Refined Environmental Fate Models and Long-Term Behavior Prediction in Diverse Ecosystems
Predicting the long-term environmental behavior of 1,2-dichloroethane and methylene chloride is crucial for assessing exposure risks and developing effective remediation strategies. A significant research gap exists in the development of highly accurate and comprehensive environmental fate models.
For 1,2-dichloroethane, releases to the environment primarily enter the atmosphere or percolate into groundwater, where it can be highly persistent. clu-in.org While models like CalTOX exist to assist in risk assessments, their predictive power depends on the quality of input parameters, such as intermedia transfer factors (ITFs) that define the concentration relationships between different environmental media (air, water, soil). ca.gov Future research must focus on refining these models by generating more accurate, experimentally-verified ITFs. This includes improving quantitative-structure-activity-relationship (QSAR) methods to better estimate parameters like the organic-carbon partition coefficient (Koc), which governs the compound's tendency to bind to soil and sediments. ca.gov The U.S. Environmental Protection Agency (EPA) has identified the need to better characterize the persistence and movement of DCE within and across environmental media, using both measured data and advanced modeling. epa.gov
Methylene chloride is also primarily released into the atmosphere. nih.gov Its subsequent transport and transformation contribute to the formation of photochemical smog and can play a role in ozone depletion. mdpi.com Current models need to be improved to better predict its partitioning and long-term behavior in various ecosystems. Research is needed to develop dynamic models that can account for seasonal variations, diverse meteorological conditions, and its interactions with other atmospheric pollutants. mdpi.com A better understanding and quantification of its potential for bioaccumulation and its fate in aquatic and terrestrial systems are also required to create a holistic view of its environmental impact.
Integration of Multi-Scale Computational and Experimental Methodologies for Comprehensive Understanding
Addressing the complexities of halogenated solvent chemistry requires a synergistic approach that integrates computational modeling with experimental validation across multiple scales. This integration is key to accelerating discovery and building a more complete and predictive understanding. mdpi.com
At the molecular level, quantum mechanical simulations can be used to elucidate the intricate details of reaction mechanisms. For example, these models can map the energy landscapes of DCE dehydrochlorination on different catalyst surfaces or detail the enzymatic steps in the microbial degradation of MC. researchgate.net This fundamental insight can guide the rational design of more efficient and selective catalysts or inform enzyme engineering efforts.
At the process scale, computational fluid dynamics (CFD) can be combined with kinetic data from laboratory experiments to model and optimize industrial reactors, such as the fluidized-bed reactors used for DCE synthesis. researchgate.netpolimi.it This allows for the simulation of heat and mass transfer, helping to improve temperature control and maximize product yield.
In the context of environmental fate and toxicology, integrating physiologically based pharmacokinetic (PBPK) models with experimental data is crucial. researchgate.netnih.gov These models can simulate the absorption, distribution, metabolism, and excretion of compounds like MC in different species, helping to extrapolate toxicological findings from animals to humans and to understand variability in human populations. researchgate.net By combining these multi-scale computational approaches with rigorous experimental work, researchers can develop a comprehensive understanding that spans from fundamental chemical reactions to large-scale industrial and environmental impacts.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting 1,2-dichloroethane and methylene chloride in environmental samples?
- Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) or halogen-specific detectors (e.g., electron capture). Purge-and-trap systems are effective for volatile compounds. For water samples, inert gas purging followed by GC-MS is standard, with detection limits as low as 0.1 µg/L . Quality assurance includes analyzing field blanks to identify laboratory contamination, which is critical due to methylene chloride’s prevalence in solvents .
Q. What experimental models are commonly used to evaluate the carcinogenic potential of methylene chloride?
- Methodology : Rodent models (rats/mice) exposed via inhalation or oral routes are primary in vivo systems. Mechanistic studies focus on metabolic activation via glutathione S-transferase pathways, producing reactive intermediates (e.g., formaldehyde). Epidemiological data from occupational exposures supplement animal studies .
Q. What are the key toxicokinetic parameters for 1,2-dichloroethane in mammalian systems?
- Methodology : Assess absorption rates (dermal, inhalation, oral), volume of distribution, and hepatic metabolism via cytochrome P450 (CYP2E1) to chloroacetic acid. Half-life studies in blood and tissues (e.g., liver, kidneys) inform dosimetry models. Section 1.2 of ATSDR’s toxicological profile provides baseline data .
Advanced Research Questions
Q. How can catalytic synthesis of 1,2-dichloroethane from ethylene be optimized for industrial relevance?
- Methodology : Ethylene oxychlorination using CuCl₂/γ-alumina catalysts follows Langmuir-Hinshelwood kinetics. Optimize copper loading (5 wt% on γ-alumina maximizes yield) and reaction temperature (180–220°C). Monitor transient kinetics via mass spectrometry to identify rate-limiting steps .
Q. What strategies resolve discrepancies in environmental data for 1,2-dichloroethane and methylene chloride in groundwater?
- Methodology : Address false positives by comparing field blanks and using multiple detection methods (e.g., GC-MS vs. purge-and-trap). For methylene chloride, confirm sources (e.g., lab contamination vs. site-specific pollution) using isotopic tracing .
Q. How can multi-omics approaches elucidate synergistic toxicity of 1,2-dichloroethane and methylene chloride?
- Methodology : Combine transcriptomics (RNA-seq of hepatic tissue) and metabolomics (LC-MS of blood) to identify overlapping pathways (e.g., oxidative stress, lipid peroxidation). Dose-response studies should use factorial designs to isolate interaction effects .
Q. What advanced computational models predict the environmental persistence of 1,2-dichloroethane?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate half-life in soil/water. Validate with field data from contaminated sites, accounting for variables like pH, microbial activity, and temperature .
Comparative Table: Analytical Methods for 1,2-Dichloroethane and Methylene Chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
